molecular formula C9H20ClN3O3 B1378165 Alanyllysine--hydrogen chloride (1/1) CAS No. 68973-27-3

Alanyllysine--hydrogen chloride (1/1)

Cat. No.: B1378165
CAS No.: 68973-27-3
M. Wt: 253.73 g/mol
InChI Key: JWNUXAHYKKBLRA-UHFFFAOYSA-N
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Description

Alanyllysine--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C9H20ClN3O3 and its molecular weight is 253.73 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Alanyllysine--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanyllysine--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUXAHYKKBLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585052
Record name Alanyllysine--hydrogen chloride (1/1)
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Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68973-27-3
Record name Alanyllysine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ala-Lys hydrochloride
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Foundational & Exploratory

Solubility profile of Alanyllysine hydrogen chloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Solvation Thermodynamics of Alanyllysine Hydrochloride (Ala-Lys HCl)

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of Alanyllysine hydrogen chloride (Ala-Lys HCl) , a hydrophilic dipeptide salt. It synthesizes physicochemical principles with experimental data from analogous lysine-containing peptides to establish a predictive solubility model.[1][2] The guide details the thermodynamic drivers of solvation in aqueous versus organic media and provides a validated, self-correcting experimental protocol (based on OECD 105) for precise solubility determination.

Part 1: Physicochemical Basis of Solvation

To understand the solubility of Ala-Lys HCl, one must first deconstruct its molecular architecture. Unlike neutral organic molecules, Ala-Lys HCl is an ionic species in the solid state.

1.1 Molecular Architecture & The Salt Effect

  • Structure: L-Alanyl-L-Lysine is a dipeptide containing a hydrophobic methyl side chain (Alanine) and a positively charged

    
    -amino group (Lysine).[1][2]
    
  • The HCl Factor: The hydrogen chloride counter-ion is critical. It protonates the primary amines, converting the molecule into a cationic salt.

    • Lattice Energy: The crystal lattice is held together by strong ionic interactions (

      
      
      
      
      
      
      
      ) and hydrogen bonding networks.[1]
    • Solvation Requirement: For dissolution to occur, the solvent must possess a high dielectric constant (

      
      ) to shield these charges and overcome the lattice energy (Born Solvation Energy).
      

1.2 Thermodynamic Solvation Mechanism The dissolution process is governed by the Gibbs Free Energy of Solution (


):


  • In Water (

    
    ):  The high dielectric constant reduces the electrostatic attraction between the peptide cation and chloride anion. Water molecules form a structured hydration shell around the charged amines (enthalpically favorable), driving high solubility.
    
  • In Organic Solvents (e.g., Ethanol

    
    ):  The lower dielectric constant cannot effectively shield the ionic charges. The energy required to break the crystal lattice is not compensated by solvent-solute interactions, resulting in precipitation or insolubility.
    

Part 2: Solubility Profile (Data & Predictions)

While specific empirical curves for Ala-Lys HCl are often proprietary, its behavior closely mirrors L-Lysine Monohydrochloride due to the dominance of the charged side chain.

Table 1: Characteristic Solubility Profile of Ala-Lys HCl

Solvent CategorySpecific SolventSolubility RatingEstimated Range (mg/mL)*Mechanistic Driver
Aqueous Water (pH 7.[1][2]0)Very High > 500 mg/mLIonic dipole-dipole interactions; Hydrogen bonding.[1][2]
PBS (pH 7.4)High> 300 mg/mLCommon ion effect (Cl-) may slightly reduce limit vs pure water.[1][2]
Polar Organic DMSOModerate 10 - 50 mg/mLHigh polarity (

) allows partial solvation of the peptide backbone.[2]
MethanolLow1 - 10 mg/mLInsufficient dielectric constant to dissociate the HCl salt pair fully.[1][2]
EthanolVery Low< 1 mg/mLStrong lattice energy dominates; solvent cannot overcome inter-ionic forces.[1][2]
Non-Polar AcetonitrileInsoluble < 0.1 mg/mLLack of H-bond donors/acceptors; hydrophobic effect.[1][2]
Hexane/DCMInsoluble~ 0.0 mg/mLComplete thermodynamic incompatibility.[1][2]

*Estimates based on L-Lysine HCl and short cationic peptide data [1][2].

Part 3: Mechanistic Visualization[1][2]

The following diagram illustrates the decision logic for solvent selection and the thermodynamic barriers involved.

SolvationThermodynamics cluster_legend Thermodynamic Outcome Start Ala-Lys HCl Crystal Lattice Solvent Solvent Contact Start->Solvent Dielectric Dielectric Constant (ε) Check Solvent->Dielectric HighE High ε (>50) (Water, Buffer) Dielectric->HighE Strong Dipole MedE Med ε (30-50) (DMSO, DMF) Dielectric->MedE Moderate Dipole LowE Low ε (<30) (EtOH, ACN) Dielectric->LowE Weak Dipole Barrier2 Lattice Energy < Solvation Energy HighE->Barrier2 ResultSparingly Partial/Slow Dissolution (Viscosity Limited) MedE->ResultSparingly Barrier1 Lattice Energy > Solvation Energy LowE->Barrier1 ResultInsoluble Precipitation/Insoluble (Ion Pairing Dominates) Barrier1->ResultInsoluble ResultSoluble Full Dissolution (Ion Dissociation) Barrier2->ResultSoluble

Caption: Thermodynamic decision tree for Ala-Lys HCl solvation. High dielectric constants are required to overcome the lattice energy of the salt form.

Part 4: Experimental Protocol (Self-Validating)

To determine the exact solubility limit (saturation point), do not rely on visual inspection alone. Use the OECD 105 Flask Method [3] adapted for peptides with HPLC validation.

Protocol: Saturation Shake-Flask Method

Reagents:

  • Ala-Lys HCl (Lyophilized powder, >98% purity).[1][2]

  • Solvent of choice (e.g., HPLC-grade Water, Ethanol).[1][2]

  • 0.22 µm PVDF Syringe Filters (Low protein binding).[1][2]

Workflow:

  • Pre-Saturation: Add excess Ala-Lys HCl to 5 mL of solvent in a glass vial. "Excess" is defined as visible solid remaining after 10 minutes of sonication.[1]

  • Equilibration: Agitate at 30°C for 24 hours, then reduce to 20°C for 24 hours.

    • Why? This "approach from supersaturation" ensures you reach true equilibrium and prevents metastable states.[1]

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter.

    • Critical Step: Discard the first 10% of the filtrate to account for potential peptide adsorption to the filter membrane.

  • Quantification (HPLC-UV): Dilute filtrate and analyze via HPLC (C18 column, 214 nm detection).

    • Validation: The peak area must fall within the linear range of a pre-calibrated standard curve.

Visual Workflow: Validated Solubility Testing

ExperimentalProtocol Step1 1. Weigh Excess Ala-Lys HCl Step2 2. Add Solvent (Water/Org) Step1->Step2 Step3 3. Equilibrate (24h @ 30°C -> 24h @ 20°C) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Analysis (214 nm) Step4->Step5 Step5->Step1 If < LOD or No Solid Left

Caption: Step-by-step execution of the OECD 105 modified shake-flask method for peptide solubility determination.

Part 5: Implications for Drug Development[2][3][4]

  • Formulation Strategy:

    • Aqueous Formulations: Ala-Lys HCl is ideal for parenteral nutrition or aqueous injections due to its high solubility (>500 mg/mL).[1][2] No solubilizers (e.g., Tween, Cyclodextrins) are typically needed.[1][2]

    • Lyophilization: Because it is a salt, it may be hygroscopic.[1][2] Formulation requires careful control of humidity during manufacturing.[1]

  • Organic Synthesis (Peptide Coupling):

    • If using Ala-Lys HCl as an intermediate, do not use DCM or Ethyl Acetate as the primary solvent.[1]

    • Recommendation: Use DMF or NMP for coupling reactions.[1][2] If a volatile solvent is required, use a Methanol/Water mixture, though this may interfere with certain coupling reagents (e.g., EDC).[2]

References

  • Zhao, D., et al. (2009).[1][2][3][4] "Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol." Journal of Chemical & Engineering Data. Link[2]

  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.[1][2] Link

  • OECD. (1995).[1][2][5] "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. Link[2]

  • PubChem. (2025).[1][2][6] "L-Lysine Hydrochloride Compound Summary." National Library of Medicine.[1] Link[2]

Sources

Biological Function & Transport Mechanics of Alanyllysine (Ala-Lys)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Bypass" Mechanism

In the context of peptide transport and drug delivery, Alanyllysine (Ala-Lys) serves as more than a simple nutrient; it is a canonical substrate that defines the operational capacity of the Proton-Coupled Oligopeptide Transporter (POT) family.

Its primary biological function is the efficient delivery of Lysine —an essential amino acid—via a high-capacity "bypass" route. While free Lysine relies on cationic amino acid transporters (e.g., systems


, CAT-1) which are easily saturated and competitively inhibited by Arginine, the dipeptide Ala-Lys utilizes PEPT1 (SLC15A1)  and PEPT2 (SLC15A2) . This mechanism allows the cell to decouple Lysine uptake from the homeostatic constraints of free amino acid transport, a principle that is now exploited in prodrug design  to enhance the bioavailability of polar or charged therapeutics.

Mechanistic Foundation: The PEPT1/PEPT2 Interface

The transport of Ala-Lys is driven by an inwardly directed proton electrochemical gradient. Unlike passive diffusion or ATP-driven pumps, this system acts as a high-efficiency symporter.

Structural Recognition

PEPT1 and PEPT2 recognize the peptide bond and the specific distance between the N-terminal amino group and the C-terminal carboxyl group.

  • N-Terminal Preference: The transporter favors the L-isomer configuration. Ala-Lys presents an uncharged alanine at the N-terminus (at neutral pH zwitterionic form), which is highly compatible with the binding pocket.

  • C-Terminal Recognition: The Lysine side chain (

    
    -amino group) is positively charged. While PEPT1 is generally charge-neutral in preference, it accommodates cationic side chains (like Lys) efficiently, provided the backbone geometry is preserved.
    
The Transport Cycle
  • Binding: Ala-Lys binds to the outward-facing conformation of PEPT1.

  • Protonation: The binding is coupled to the binding of protons (

    
    ). The stoichiometry is typically 1:1 or 2:1 (
    
    
    
    :peptide) depending on the net charge of the substrate. For the cationic Ala-Lys, the transport is electrogenic, generating a net inward current.
  • Translocation: The protein undergoes a "rocker-switch" conformational change, exposing the substrate to the cytoplasm.

  • Release & Hydrolysis: Ala-Lys is released and immediately hydrolyzed by cytosolic peptidases into free Alanine and Lysine, maintaining the inward concentration gradient.

Visualization of the "Bypass" Pathway

BypassMechanism cluster_membrane Apical Membrane Lumen Intestinal Lumen (High Substrate Conc.) CAT1 CAT-1 / b0,+ (Saturable, Comp. with Arg) Lumen->CAT1 Free Lysine (K) PEPT1 PEPT1 (SLC15A1) (High Capacity, H+ Coupled) Lumen->PEPT1 Ala-Lys Dipeptide Enterocyte Enterocyte Cytosol (Peptidase Activity) Enterocyte->Enterocyte Hydrolysis (Ala + Lys) Blood Portal Circulation Enterocyte->Blood Basolateral Efflux (Free AA Transporters) CAT1->Enterocyte Slow/Saturated Influx PEPT1->Enterocyte Rapid Influx (H+ Symport)

Figure 1: The "Bypass" Mechanism. Ala-Lys utilizes the high-capacity PEPT1 transporter (blue path), evading the competitive saturation often seen in free cationic amino acid transporters (yellow path).

Quantitative Profiling: Kinetics & Thermodynamics

For drug development, understanding the affinity (


) and capacity (

) differences between the intestinal (PEPT1) and renal (PEPT2) systems is critical. Ala-Lys serves as a model substrate to benchmark these values.
Comparative Kinetics Table
ParameterPEPT1 (Intestinal)PEPT2 (Renal/CNS)Biological Implication
Affinity (

)
0.5 – 2.0 mM 10 – 100 µM PEPT1 requires high luminal concentrations (post-meal); PEPT2 scavenges traces in kidney.
Capacity (

)
High Low PEPT1 is built for bulk nutrient absorption; PEPT2 for conservation.
Mechanism Low-affinity / High-capacityHigh-affinity / Low-capacityAla-Lys is cleared rapidly by PEPT2 in the proximal tubule to prevent proteinuria.
Inhibition (

)
Millimolar rangeMicromolar rangeDrugs targeting PEPT2 (kidney) need higher affinity to compete with endogenous Ala-Lys.

Note: Values represent consensus ranges derived from TEVC and radiotracer assays in Xenopus oocytes and Caco-2 cells. [1][2][1][2][3][4][5][6]

Experimental Methodologies

To validate Ala-Lys transport or use it as a competitive reference, two distinct protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Best for: Definitive proof of electrogenic transport and kinetic characterization.

Principle: Since Ala-Lys transport is coupled to


 entry, it generates a depolarization current (

) proportional to the transport rate.
  • Preparation: Inject Xenopus laevis oocytes with 50 ng of SLC15A1 (PEPT1) cRNA. Incubate for 3-5 days at 18°C.

  • Setup: Place oocyte in a perfusion chamber. Impale with two agar-cushioned microelectrodes (0.5–1.0 M

    
     resistance) filled with 3M KCl.
    
  • Clamping: Clamp membrane potential (

    
    ) at -60 mV .
    
  • Perfusion:

    • Baseline: Perfuse with standard ND96 buffer (pH 6.0).

    • Challenge: Switch to ND96 containing 1 mM Ala-Lys .

  • Data Acquisition: Record the inward current (

    
    ).
    
    • Validation: The current should be pH-dependent (abolished at pH 7.4) and saturable.

  • Analysis: Fit current values at varying concentrations (0.1 – 10 mM) to the Michaelis-Menten equation to derive

    
    .
    
Protocol B: Competitive Uptake Assay (Caco-2)

Best for: High-throughput screening of drug candidates against the Ala-Lys motif.

  • Cell Culture: Seed Caco-2 cells in 24-well plates. Culture for 21 days to ensure differentiation and apical PEPT1 expression.

  • Buffer Prep: Use pH 6.0 uptake buffer (Mes-Tris) to optimize proton gradient.

  • Tracer: Use [

    
    H]Gly-Sar  (Glycyl-sarcosine) as the reference substrate (10 µM, 1 µCi/mL).
    
  • Competition:

    • Control: Buffer + [

      
      H]Gly-Sar.
      
    • Test: Buffer + [

      
      H]Gly-Sar + Ala-Lys (0.1 – 10 mM) .
      
  • Incubation: 10 minutes at 37°C (linear uptake phase).

  • Termination: Aspirate and wash 3x with ice-cold PBS (stops transport).

  • Lysis & Counting: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM.

  • Calculation: Calculate

    
     of Ala-Lys against Gly-Sar. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

ExperimentalWorkflow Start Start: Characterize Ala-Lys Transport Choice Select Method Start->Choice TEVC_Prep TEVC (Oocytes) Inject cRNA Choice->TEVC_Prep Kinetic Mechanism Caco_Prep Caco-2 Monolayer (21-day differentiation) Choice->Caco_Prep Screening/Inhibition TEVC_Measure Measure Inward Current (nA) at Vm = -60mV TEVC_Prep->TEVC_Measure TEVC_Result Result: Direct Km/Vmax (Electrogenic Proof) TEVC_Measure->TEVC_Result Caco_Compete Competitive Assay vs [3H]Gly-Sar Caco_Prep->Caco_Compete Caco_Result Result: Ki Value (Affinity Ranking) Caco_Compete->Caco_Result

Figure 2: Decision matrix for experimental characterization of Alanyllysine.

Applications in Drug Development

The Ala-Lys motif is a structural template for Prodrug Design . By coupling a poorly absorbed drug (with a free carboxyl or amino group) to an Alanine or Lysine residue, developers can target PEPT1.

  • Lysine-Based Prodrugs: The

    
    -amino group of Lysine offers a conjugation site. However, PEPT1 prefers the N-terminus to be free. Therefore, the drug is often conjugated to the side chain or the C-terminus, preserving the Ala-Lys dipeptide backbone structure.
    
  • Renal Targeting: Utilizing the high affinity of PEPT2 for Ala-Lys analogs allows for targeted delivery of drugs to the renal proximal tubule, potentially for treating renal cell carcinoma or cystinuria.

References

  • Mackenzie, B., et al. (1996).[7] "Mechanisms of the human intestinal H+/peptide cotransporter hPEPT1." Journal of Biological Chemistry. Link

  • Terada, T., & Inui, K. (2004). "Peptide transporters: structure, function, regulation and new drug targets."[7] Current Drug Targets. Link

  • Brandsch, M. (2010).[6] "Transport of drugs by intestinal peptide transporters: PEPT1 and other transporters." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Smith, D. E., et al. (2013).[8] "Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications." Molecular Aspects of Medicine. Link

  • Meredith, D. (2009). "The mammalian proton-coupled peptide cotransporter PepT1: Sitting on the fence?" Philosophical Transactions of the Royal Society B. Link

Sources

Methodological & Application

Guide to Enzymatic Hydrolysis Assays for the Dipeptide Alanyl-lysine: Principles, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The enzymatic hydrolysis of dipeptides is a fundamental process in protein metabolism, cellular signaling, and drug discovery. Alanyl-lysine, a simple dipeptide, serves as a canonical substrate for various exopeptidases, making it an excellent model for studying enzyme kinetics, inhibitor screening, and the metabolic stability of peptide-based therapeutics. This guide provides a comprehensive overview of the principles governing the enzymatic cleavage of Alanyl-lysine and presents detailed, validated protocols for its quantification. We will explore two primary methodologies: a high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach and a robust, high-throughput ninhydrin-based colorimetric assay. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully design, execute, and interpret enzymatic hydrolysis assays for Alanyl-lysine.

Scientific Principles & Strategic Overview

The enzymatic hydrolysis of Alanyl-lysine involves the cleavage of the peptide bond between the alanine and lysine residues, yielding the individual constituent amino acids. This reaction is catalyzed by a class of enzymes known as exopeptidases, which cleave terminal amino acids from a polypeptide chain.

The Catalytic Reaction

The core reaction is straightforward:

Alanyl-lysine + H₂O ---(Enzyme)---> Alanine + Lysine

The enzymes responsible typically belong to the aminopeptidase family, which cleaves the N-terminal amino acid. A prominent example is Dipeptidyl Peptidase IV (DPP4, also known as CD26), a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides containing an L-alanine or L-proline at the penultimate position.[1][2] Given that Alanyl-lysine presents alanine at the N-terminus, it is a suitable substrate for enzymes with this specificity.[3]

Assay Design Philosophy

A robust enzymatic assay hinges on the accurate measurement of changes in the concentration of either the substrate (Alanyl-lysine) or the products (Alanine and Lysine) over time. The choice of detection method dictates the assay's sensitivity, specificity, and throughput.

  • Direct Quantification (Chromatographic Methods): Techniques like LC-MS/MS provide the most unambiguous data by physically separating the dipeptide from its constituent amino acids and quantifying each species directly.[4][5][6] This is the gold standard for specificity and is essential for complex biological matrices.

  • Indirect Quantification (Spectroscopic Methods): These methods rely on detecting a chemical property of the products. The hydrolysis of Alanyl-lysine results in a net increase of one free primary amino group. This change can be quantified using chemical reagents that react with primary amines to produce a colored or fluorescent product.[7][]

The following diagram illustrates the fundamental workflow for an enzymatic hydrolysis assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Buffer & Enzyme Solution R1 Initiate Reaction: Combine Enzyme + Substrate P1->R1 P2 Prepare Alanyl-lysine (Substrate) Solution P2->R1 R2 Incubate at Optimal Temperature (e.g., 37°C) for a Defined Time R1->R2 R3 Quench Reaction (e.g., Acid, Heat, or Solvent) R2->R3 D1 Method A: LC-MS/MS Analysis R3->D1 Direct D2 Method B: Spectrophotometric Analysis (e.g., Ninhydrin) R3->D2 Indirect A1 Quantify Substrate Loss & Product Formation D1->A1 A2 Measure Increase in Absorbance (OD 570 nm) D2->A2

Caption: General workflow for Alanyl-lysine enzymatic hydrolysis assay.

Methodologies and Protocols

This section provides two distinct, detailed protocols. The first is a high-specificity LC-MS/MS method, while the second is a classic, accessible spectrophotometric assay using ninhydrin.

Protocol 1: LC-MS/MS for Direct Quantification of Alanyl-lysine, Alanine, and Lysine

This method offers unparalleled specificity, allowing for the simultaneous monitoring of substrate depletion and product formation. It is the preferred method for studies in complex biological matrices (e.g., serum, plasma, tissue homogenates).[6][9]

A. Materials and Reagents

  • Alanyl-lysine dipeptide standard

  • L-Alanine and L-Lysine analytical standards

  • Enzyme (e.g., recombinant human DPP4 or a suitable aminopeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard (e.g., stable isotope-labeled Valine)

  • LC-MS grade water and acetonitrile

  • HPLC column suitable for polar molecule separation (e.g., HILIC or a C18 column with an appropriate ion-pairing agent)

  • Triple quadrupole mass spectrometer

B. Step-by-Step Protocol

  • Preparation of Standards: Prepare 10 mM stock solutions of Alanyl-lysine, Alanine, and Lysine in LC-MS grade water. Create a calibration curve by serial dilution of these stocks in the assay buffer.

  • Enzyme Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of Assay Buffer.

    • Add 25 µL of the enzyme solution (pre-diluted in Assay Buffer to the desired concentration). To a "no-enzyme" control tube, add 25 µL of Assay Buffer instead.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 25 µL of the Alanyl-lysine substrate solution (e.g., to a final concentration of 1 mM).

  • Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately transfer the 20 µL aliquot into a new tube containing 180 µL of cold Quenching Solution. Vortex thoroughly to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C to pellet precipitated material.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate Alanyl-lysine, Alanine, and Lysine. HILIC columns often provide excellent separation for these polar analytes.[10]

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte at each time point.

    • Using the standard curve, convert the peak area ratios (analyte/internal standard) to concentrations (µM).

    • Plot the concentration of Alanyl-lysine decreasing over time and the concentrations of Alanine and Lysine increasing over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the product formation curve.

Protocol 2: Ninhydrin-Based Spectrophotometric Assay

This colorimetric assay is a robust and cost-effective method suitable for high-throughput screening in purified systems. It is based on the reaction of ninhydrin with the primary amino groups of the liberated Alanine and Lysine, which produces a deep purple color (Ruhemann's purple) that absorbs light at 570 nm.[11][12][13]

A. Materials and Reagents

  • Alanyl-lysine dipeptide

  • L-Alanine and L-Lysine standards

  • Enzyme of interest

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.5)

  • Ninhydrin Reagent: Dissolve 2 g of ninhydrin and 0.3 g of hydrindantin in 75 mL of dimethyl sulfoxide (DMSO). Add 25 mL of 4 M Lithium Acetate buffer (pH 5.2) and mix well. Store in a dark bottle at 4°C. Caution: Ninhydrin is a strong oxidizing agent and should be handled with care.[7]

  • Dilution Solvent: 50% (v/v) ethanol in water.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 570 nm.

B. Step-by-Step Protocol

  • Standard Curve Preparation:

    • Prepare a 10 mM stock solution of an equimolar mix of L-Alanine and L-Lysine in Assay Buffer.

    • Create a standard curve by serially diluting the stock solution in Assay Buffer to achieve concentrations from 0 to 2 mM (representing the total concentration of free amino acids).

  • Enzyme Reaction Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of enzyme solution to the "test" wells. Add 25 µL of Assay Buffer to the "control" and "standard curve" wells.

    • Add 25 µL of Alanyl-lysine substrate solution to the "test" and "no-enzyme control" wells. Add 25 µL of the appropriate standard dilution to the "standard curve" wells.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), during which the reaction proceeds linearly.

  • Color Development:

    • Stop the reaction by adding 100 µL of the Ninhydrin Reagent to every well.

    • Seal the plate and place it in a heating block or oven at 95°C for 20 minutes.[11]

    • Cool the plate to room temperature.

    • Add 100 µL of the Dilution Solvent to each well to ensure the colored product is fully dissolved.

  • Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no amino acid) from all standard and sample readings.

    • Plot the net absorbance of the standards versus their known concentration to generate a standard curve.

    • Determine the concentration of amino acids produced in the "test" wells by interpolating their net absorbance from the standard curve.

    • Subtract the value from the "no-enzyme" control to account for any non-enzymatic hydrolysis or background signal.

    • The resulting concentration represents the amount of dipeptide hydrolyzed.

G cluster_reaction Reaction Principle S Alanyl-lysine (Substrate) ES Enzyme-Substrate Complex S->ES E Aminopeptidase (Enzyme) E->ES ES->E releases P1 Alanine ES->P1 releases P2 Lysine ES->P2 releases

Caption: The enzymatic cleavage of Alanyl-lysine into its products.

Data Presentation and Method Comparison

Effective data presentation is crucial for interpretation. Below are examples of how to structure your results.

Table 1: Example Enzyme Kinetic Parameters
ParameterValueUnitMethod
Kₘ (Michaelis Constant)1.2 ± 0.15mMLC-MS/MS
Vₘₐₓ (Maximum Velocity)250 ± 10µmol/min/mgLC-MS/MS
k꜀ₐₜ (Turnover Number)41.7s⁻¹LC-MS/MS
k꜀ₐₜ/Kₘ (Catalytic Efficiency)3.47 x 10⁴M⁻¹s⁻¹LC-MS/MS
Table 2: Comparison of Analytical Methods
FeatureLC-MS/MS MethodNinhydrin Method
Principle Direct mass-based quantificationColorimetric detection of primary amines
Specificity Very High (distinguishes substrate, products, and isomers)Low (detects all primary amines)
Sensitivity High (nanomolar to picomolar)Moderate (micromolar)
Throughput Low to MediumHigh (96/384-well plate compatible)
Matrix Compatibility Excellent (suitable for serum, plasma, etc.)Poor (interference from other amines)
Equipment Cost HighLow
Best For Mechanistic studies, PK/PD, complex samplesHigh-throughput screening, purified systems

Conclusion and Best Practices

The selection of an appropriate assay for Alanyl-lysine hydrolysis depends on the specific research question. For detailed kinetic analysis, inhibitor characterization, or studies in complex biological fluids, the specificity and sensitivity of LC-MS/MS are indispensable.[5][14] For high-throughput screening of enzyme libraries or inhibitors in a purified system, the ninhydrin assay provides a cost-effective and rapid solution.[7][15]

Self-Validating System Checklist:

  • No-Enzyme Control: Always include a sample with substrate but no enzyme to measure non-enzymatic hydrolysis.

  • No-Substrate Control: A sample with enzyme but no substrate is crucial to correct for any background signal from the enzyme preparation.

  • Linearity: Ensure the reaction is measured within the linear range with respect to both time and enzyme concentration.

  • Standard Curve: A fresh standard curve should be run with every experiment to ensure accurate quantification.

By understanding the underlying principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can generate reliable and reproducible data on the enzymatic hydrolysis of Alanyl-lysine.

References

  • Carillo, Y., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC. [Link]

  • Amrita Virtual Labs. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Retrieved from Virtual Labs website. [Link]

  • Life Technologies (India). (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from Life Technologies website. [Link]

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit. Retrieved from Elabscience website. [Link]

  • ResearchGate. (n.d.). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Ozawa, H., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

  • ResearchGate. (n.d.). Fluorescent indicators for amino acids. Retrieved from ResearchGate. [Link]

  • BYJU'S. (2019). Ninhydrin test. Retrieved from BYJU'S website. [Link]

  • Cheng, Z., & Li, L. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Low Molecular Weight Peptides (VC-50 2D). Retrieved from Shodex website. [Link]

  • Kenny, J. (2004). Membrane alanyl aminopeptidase. PMC. [Link]

  • John, H., et al. (2004). Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved from Agilent website. [Link]

Sources

Mass spectrometry sample preparation for Alanyllysine hydrogen chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Retention HILIC-MS/MS Workflow for Alanyllysine Hydrogen Chloride

Executive Summary & Scientific Rationale

Alanyllysine (Ala-Lys) is a hydrophilic dipeptide often analyzed as a marker of protein catabolism, a nutrient supplement precursor, or a degradation product in peptide therapeutics. As a hydrochloride salt (Ala-Lys HCl), the molecule is highly polar and zwitterionic, presenting significant challenges for traditional Reversed-Phase Liquid Chromatography (RPLC). On standard C18 columns, Ala-Lys elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS). Unlike ion-pairing methods that contaminate MS sources, this HILIC workflow ensures robust retention, sharp peak shapes, and maximal sensitivity (E-E-A-T).

Physicochemical Profile & Experimental Implications

Understanding the molecule is the first step in protocol design. Ala-Lys is defined by its basic lysine side chain and high water solubility.

PropertyValueExperimental Implication
Formula C

H

N

O

[1] · HCl
Highly polar; requires organic precipitation or HILIC.
MW (Free Base) 217.27 DaLow mass range; background noise (chemical interference) is a risk.
pKa Values

-COOH: ~2.2

-NH

: ~8.9

-NH

(Lys): ~10.5
At pH < 2 (mobile phase), it exists as a dication

or singly charged

.
LogP ~ -3.6 (Hydrophilic)Critical: Will not retain on C18 without ion-pairing reagents.
Solubility >100 mg/mL (Water)Stock solutions must be aqueous; organic diluents may cause precipitation.

Reagents and Materials

  • Analyte: Alanyllysine HCl (Reference Standard).

  • Internal Standard (IS): Ala-Lys-

    
    C
    
    
    
    ,
    
    
    N
    
    
    (Stable isotope labeled) is preferred. Alternative: Gly-Lys or similar hydrophilic dipeptide.
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K

    
    EDTA) or Serum.[2][3]
    

Protocol 1: Stock & Working Solution Preparation

Causality: The HCl salt form is hygroscopic. Accurate weighing requires rapid handling.

  • Primary Stock (1 mg/mL): Dissolve Ala-Lys HCl in 50:50 Water:Methanol (v/v) .

    • Why: Pure water invites microbial growth; 100% organic may precipitate the salt. 50% organic ensures solubility and stability at -20°C.

  • Internal Standard Stock: Prepare at 10 µg/mL in the same solvent.

  • Working Standard: Dilute Primary Stock with Acetonitrile:Water (90:10 v/v) to match the initial mobile phase conditions of HILIC.

    • Critical: Injecting a 100% aqueous sample into a HILIC column causes "solvent washout" (peak distortion). The sample solvent must match the high-organic mobile phase.

Protocol 2: Sample Preparation (Protein Precipitation)

Strategy: Solid Phase Extraction (SPE) is often overkill for dipeptides. Protein Precipitation (PPT) with high organic content is cost-effective and compatible with HILIC injection solvents.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

    • Acidification: Formic acid disrupts protein-peptide binding and ensures the analyte is protonated.

  • Vortex: High speed for 30 seconds.

  • Centrifugation: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a new vial.

    • Do NOT evaporate/reconstitute. The supernatant is already ~80% ACN, which is perfect for HILIC injection. Evaporation often leads to redissolution issues with polar salts.

  • Injection: Inject 2–5 µL directly into the LC-MS.

Visual Workflow: Sample Preparation

SamplePrep Sample Plasma Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS Precip Add ACN + 0.1% FA (200 µL) IS->Precip Vortex Vortex & Centrifuge (14k x g, 10 min) Precip->Vortex Supernatant Collect Supernatant (Do Not Evaporate) Vortex->Supernatant Inject HILIC LC-MS/MS Supernatant->Inject

Caption: Optimized "Dilute-and-Shoot" Protein Precipitation workflow for HILIC compatibility.

Protocol 3: LC-MS/MS Method Parameters

Chromatography (HILIC Mode)

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).

    • Rationale: Amide phases retain polar amines via hydrogen bonding and partition mechanisms, superior to bare silica for peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Buffer: Essential to control the ionization state of the silica surface and the analyte.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

  • Gradient:

    • 0.0 min: 90% B (High organic loads sample onto column head).

    • 5.0 min: 50% B (Elution of dipeptide).

    • 5.1 min: 40% B (Wash).

    • 7.0 min: 90% B (Re-equilibration - Critical for HILIC).

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C (High temp needed for aqueous mobile phases).

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
TypeCollision Energy (eV)
Ala-Lys 218.2 84.1 Quantifier (Lys immonium)25
Ala-Lys 218.2 147.1 Qualifier (y1 ion)18
Ala-Lys 218.2 129.1 Qualifier (y1 - NH

)
22

Mechanistic Note: The fragmentation of Ala-Lys is dominated by the formation of the Lysine immonium ion (


 84) and the cleavage of the peptide bond yielding the y1 ion (Lysine, 

147).
Visual Logic: MS Fragmentation Pathway

MS_Pathway Precursor Precursor Ion [Ala-Lys + H]+ m/z 218.2 Collision Collision Induced Dissociation (Argon Gas) Precursor->Collision Frag1 Fragment 1 (Quant) Lys Immonium Ion m/z 84.1 Collision->Frag1 High Energy Frag2 Fragment 2 (Qual) y1 Ion (Lysine) m/z 147.1 Collision->Frag2 Med Energy Frag3 Fragment 3 [y1 - NH3] m/z 129.1 Collision->Frag3 Neutral Loss

Caption: Fragmentation pathway of Alanyllysine showing primary transitions used for MRM quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is robust, perform these checks:

1. Matrix Effect Evaluation:

  • Compare the peak area of Ala-Lys spiked into extracted plasma vs. Ala-Lys in neat solvent.

  • Acceptance: Matrix Factor should be between 0.8 and 1.2. If < 0.8 (suppression), increase the dilution factor in Step 6 of Sample Prep (e.g., dilute 1:1 with ACN).

2. Carryover Check:

  • Because Lysine is basic, it may stick to glass vials or injector needles.

  • Solution: Use Polypropylene vials. Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid .

3. Retention Time Drift:

  • HILIC is sensitive to equilibration. Ensure at least 2–3 minutes of re-equilibration at high organic (90% B) between injections.

References

  • Waters Corporation. Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography.Link

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[5]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7016106, Ala-Lys.Link

  • Struys, E. A., et al. Simultaneous detection of lysine metabolites by a single LC–MS/MS method. SpringerPlus, 2016. Link

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 1990. Link

Sources

Utilizing Alanyl-lysine HCl for the Characterization of PEPT1 Transporter Activity and Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human proton-coupled oligopeptide transporter 1 (PEPT1, or SLC15A1) is a critical membrane protein responsible for the absorption of dietary di- and tripeptides in the small intestine.[1][2] Its broad substrate specificity also makes it a key pathway for the oral absorption of numerous peptidomimetic drugs, including β-lactam antibiotics and ACE inhibitors.[1][3] Consequently, understanding the interaction of new chemical entities (NCEs) with PEPT1 is a fundamental aspect of drug discovery and development. This guide provides a comprehensive framework for using Alanyl-lysine, a stable dipeptide, as a probe substrate to investigate PEPT1-mediated transport. We present detailed protocols for conducting uptake and competitive inhibition assays in PEPT1-expressing cell models, such as Caco-2, along with methodologies for data analysis and interpretation. The principles and workflows outlined herein offer a robust system for identifying NCEs as potential substrates or inhibitors of PEPT1, thereby aiding in the prediction of oral bioavailability and potential drug-drug interactions.

Introduction and Scientific Principle

PEPT1 is a high-capacity, low-affinity symporter that couples the influx of di- and tripeptides to the electrochemical proton gradient across the apical membrane of intestinal enterocytes.[2][4] This proton-coupled mechanism allows for the active transport of substrates against their concentration gradient.[2][5][6] The transporter's physiological role is central to nitrogen absorption, and its pharmacological importance is well-established for drug delivery.[1][7]

The Caco-2 cell line, a human colorectal adenocarcinoma cell line, spontaneously differentiates into a polarized monolayer of enterocytes that express many of the transporters found in the small intestine, including PEPT1.[8][9][10] This makes it a widely accepted and physiologically relevant in vitro model for studying intestinal drug absorption.[11][12]

This application note details an assay based on the principle of competitive inhibition. By measuring the uptake of a known PEPT1 substrate, Alanyl-lysine, in the presence and absence of a test compound, one can determine if the compound interacts with the transporter. A significant reduction in Alanyl-lysine uptake suggests that the test compound is either a substrate that competes for the same binding site or an inhibitor of the transporter.

Scientist's Note (Causality behind choices): Alanyl-lysine is an excellent probe substrate because it is a simple, stable dipeptide recognized with high affinity by PEPT1. Its two primary amine groups (one at the N-terminus and one on the lysine side chain) make it highly polar and membrane-impermeable in the absence of a specific transporter, thus minimizing confounding passive diffusion. Its quantification via LC-MS/MS is straightforward and sensitive.

Caption: PEPT1-mediated transport of Alanyl-lysine coupled with a proton (H+), and potential inhibition by a test compound.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Caco-2 Cell Line (e.g., ATCC® HTB-37™)ATCCUse cells between passages 30-50 for consistent PEPT1 expression.[11]
Dulbecco's Modified Eagle's Medium (DMEM)Gibco/Thermo FisherHigh glucose, with L-glutamine.
Fetal Bovine Serum (FBS), QualifiedGibco/Thermo FisherHeat-inactivated.
Penicillin-Streptomycin (10,000 U/mL)Gibco/Thermo FisherStandard cell culture antibiotic.
Non-Essential Amino Acids (NEAA)Gibco/Thermo Fisher
Trypsin-EDTA (0.25%)Gibco/Thermo FisherFor cell passaging.
Transwell® Permeable SupportsCorning12-well or 24-well format, 0.4 µm pore size, polycarbonate membrane.
Alanyl-lysine hydrochloride (Ala-Lys HCl)Sigma-AldrichProbe substrate.
Glycyl-sarcosine (Gly-Sar)Sigma-AldrichPositive control inhibitor/substrate.[13][14]
Hank's Balanced Salt Solution (HBSS)Gibco/Thermo FisherUsed as base for transport buffer.
MES Hydrate (2-(N-morpholino)ethanesulfonic acid)Sigma-AldrichBuffer component for acidic pH.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Sigma-AldrichBuffer component for physiological pH.
Acetonitrile (LC-MS Grade)Fisher ScientificFor sample extraction and mobile phase.
Formic Acid (LC-MS Grade)Fisher ScientificFor mobile phase.
Ultrapure WaterMillipore Milli-Q
96-well plates for cell lysis and analysisVWR/Corning

Experimental Protocols

Caco-2 Cell Culture and Seeding

Rationale: Caco-2 cells require 21-28 days post-confluence on semi-permeable supports to differentiate into a polarized monolayer that adequately expresses apical transporters like PEPT1 and forms tight junctions, mimicking the intestinal barrier.[9]

  • Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂, and 95% humidity.

  • Passaging: Sub-culture cells every 3-4 days (at 80-90% confluency) using 0.25% Trypsin-EDTA.

  • Seeding on Transwells: Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-28 days, changing the medium in both apical and basolateral chambers every 2-3 days. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) (optional but recommended).

Preparation of Assay Solutions
  • Transport Buffer (pH 6.0): HBSS supplemented with 10 mM MES. Adjust pH to 6.0 with NaOH/HCl. This acidic buffer mimics the gut lumen environment and provides the proton gradient necessary to drive PEPT1 transport.[14][15]

  • Wash Buffer (pH 7.4): HBSS supplemented with 10 mM HEPES. Adjust pH to 7.4.

  • Stop Solution (Ice-cold): Wash Buffer (pH 7.4) kept at 4°C. The cold temperature immediately halts all active transport processes.

  • Substrate Stock (100 mM Ala-Lys): Dissolve Alanyl-lysine HCl in ultrapure water. Store at -20°C.

  • Inhibitor Stocks (e.g., 100 mM Gly-Sar): Dissolve inhibitors/test compounds in a suitable solvent (e.g., water, DMSO). Prepare a concentration series.

Protocol: Competitive Inhibition Assay

Workflow Rationale: This workflow is designed to ensure that the measured uptake is specific to the experimental conditions. The pre-incubation step starves the cells of residual amino acids/peptides, the timed incubation provides a linear uptake rate, and the ice-cold stop solution provides a precise endpoint.

Assay_Workflow start Differentiated Caco-2 Monolayer (21-28 days) wash1 Wash Apical Surface Twice with 37°C Wash Buffer (pH 7.4) start->wash1 preincubate Pre-incubate for 20 min with 37°C Transport Buffer (pH 6.0) wash1->preincubate initiate Initiate Uptake: Add Transport Buffer (pH 6.0) containing Alanyl-lysine +/- Test Compound preincubate->initiate incubate Incubate at 37°C (e.g., 10 minutes) initiate->incubate stop Stop Uptake: Rapidly aspirate solution and add Ice-Cold Stop Buffer (pH 7.4) incubate->stop wash2 Wash Twice with Ice-Cold Stop Buffer stop->wash2 lyse Lyse Cells (e.g., Acetonitrile/Water with Internal Standard) wash2->lyse analyze Analyze Lysate via LC-MS/MS for Alanyl-lysine concentration lyse->analyze

Caption: Step-by-step workflow for the PEPT1 competitive inhibition assay.

Step-by-Step Procedure:

  • Remove culture medium from the apical and basolateral chambers of the Transwell® plates.

  • Wash the apical side of the monolayers twice with 0.5 mL of pre-warmed (37°C) Wash Buffer (pH 7.4).

  • Add 0.5 mL of pre-warmed (37°C) Transport Buffer (pH 6.0) to the apical side and incubate for 20 minutes at 37°C to equilibrate the cells and establish the proton gradient.

  • Aspirate the pre-incubation buffer.

  • Initiate the transport reaction by adding the appropriate treatment solution to the apical chamber.

    • Control (Total Uptake): Transport Buffer + Alanyl-lysine (e.g., 50 µM, a concentration near its Kₘ).

    • Test Compound: Transport Buffer + Alanyl-lysine (50 µM) + varying concentrations of the test compound.

    • Positive Control: Transport Buffer + Alanyl-lysine (50 µM) + varying concentrations of Gly-Sar.

    • Negative Control (Passive Diffusion): To differentiate passive from active transport, include a condition where uptake is measured at 4°C or in the presence of a high concentration of a known inhibitor (e.g., 50 mM Gly-Leu).[16]

  • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake, determined in preliminary experiments.

  • Terminate the uptake by rapidly aspirating the solution from the apical chamber and immediately adding 1 mL of ice-cold Stop Buffer.

  • Wash the monolayer twice more with 1 mL of ice-cold Stop Buffer.

  • After the final wash, aspirate all buffer and lyse the cells by adding a specific volume of lysis solution (e.g., 200 µL of 80:20 Acetonitrile:Water containing an internal standard for LC-MS/MS).

  • Agitate for 20 minutes, then collect the cell lysate for analysis.

  • Normalize the data to the protein content of each well, determined by a standard protein assay (e.g., BCA) performed on a parallel plate or after lysate collection.

Analytical Method: LC-MS/MS Quantification

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[13][17][18]

  • Sample Preparation: Precipitate proteins from the cell lysate by centrifugation (e.g., 14,000 rpm for 10 min at 4°C). Transfer the supernatant to a new 96-well plate for injection.

  • Chromatography: Use a column suitable for polar molecules, such as a HILIC (Hydrophilic Interaction Chromatography) column.[17]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions:

      • Alanyl-lysine: The parent ion (Q1) will be its [M+H]⁺ mass. The fragment ion (Q3) would be determined by infusion and fragmentation of a pure standard.

      • Internal Standard: A stable isotope-labeled Alanyl-lysine or a similar, non-endogenous amino acid/dipeptide.[17]

  • Quantification: Create a standard curve by spiking known concentrations of Alanyl-lysine into the lysis buffer used for the experimental samples. Quantify the amount of Alanyl-lysine in the cell lysates against this curve.

Data Analysis and Interpretation

The primary output is the intracellular concentration of Alanyl-lysine, which is then used to calculate the uptake rate.

Uptake Rate (pmol/mg protein/min) = (Concentration of Ala-Lys in lysate × Lysate Volume) / (Protein amount × Incubation Time)

The inhibition data is then plotted as % Control Uptake vs. the logarithm of the inhibitor concentration.

% Control Uptake = (Uptake rate with inhibitor / Uptake rate without inhibitor) × 100

This sigmoidal dose-response curve can be fitted using non-linear regression (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific Alanyl-lysine uptake.

Example Data Tables

Table 1: Validation of Alanyl-lysine Uptake This table demonstrates that the uptake is time-dependent and significantly reduced by a known PEPT1 inhibitor, confirming a transporter-mediated process.

ConditionIncubation Time (min)Alanyl-lysine Uptake (pmol/mg protein)
Control (37°C)5150.5 ± 12.1
Control (37°C)10310.2 ± 25.6
Control (37°C)20595.8 ± 48.9
+ 20 mM Gly-Sar (37°C)1045.3 ± 5.5
Control (4°C)1025.1 ± 3.9

Table 2: Example IC₅₀ Determination for a Test Compound This table provides example data for generating a dose-response curve to calculate the IC₅₀ value.

Test Compound Conc. (µM)% Control Uptake
0 (Control)100
195.2
1085.1
5052.3
10028.4
50010.1
10005.6
Calculated IC₅₀ ~55 µM

Troubleshooting

IssuePotential CauseSuggested Solution
High variability between replicates Inconsistent cell monolayer; Pipetting errors; Inconsistent timing.Ensure consistent cell seeding density and differentiation time. Use multichannel pipettes for simultaneous additions. Practice timing of stop solution addition.
Low overall uptake Poor PEPT1 expression; Inactive cells; Incorrect buffer pH.Verify PEPT1 expression via RT-PCR or Western blot. Ensure cells are healthy and not over-passaged. Double-check pH of Transport Buffer (must be ~6.0).
No inhibition by positive control (Gly-Sar) Assay conditions incorrect; Degraded inhibitor stock.Confirm pH gradient is established. Prepare fresh inhibitor stocks.
High background (4°C) uptake Cell monolayer is not intact (leaky); Substrate is binding non-specifically to the plastic.Check TEER values to confirm monolayer integrity. Pre-treat plates with a blocking agent like BSA (test for interference first).

Conclusion

This application note provides a robust and scientifically grounded protocol for assessing the interaction of test compounds with the PEPT1 transporter using Alanyl-lysine as a probe substrate. By employing a well-differentiated Caco-2 cell model and sensitive LC-MS/MS analytics, researchers can reliably determine IC₅₀ values. This data is invaluable for early-stage drug development, helping to select candidates with favorable absorption properties and to anticipate potential drug-drug interactions mediated by PEPT1.

References

  • The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence?. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein. Pharmaceutical Research. [Link]

  • PEPT1 - Transporters. Solvo Biotechnology. [Link]

  • Spatial expression patterns of peptide transporters in the human and rat gastrointestinal tracts, Caco-2 in vitro cell culture model, and multiple human tissues. The AAPS Journal. [Link]

  • The mechanism of mammalian proton-coupled peptide transporters. eLife. [Link]

  • Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin. Journal of Pharmaceutical Sciences. [Link]

  • Concentration-dependent inhibition of the Gly-Sar uptake in the CHO-hPepT1-M5 clone by Gly-Pro. ResearchGate. [Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. International Journal of Molecular Sciences. [Link]

  • Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

  • Hormonal regulation of dipeptide transporter (PepT1) in Caco-2 cells with normal and anoxia/reoxygenation management. World Journal of Gastroenterology. [Link]

  • Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney. American Journal of Physiology-Renal Physiology. [Link]

  • inhibition of Gly-Sar uptake (Gly-Sar: 20 uM) in PEPT1-expressing CHO cells. PubChem. [Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. National Center for Biotechnology Information. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert Opinion on Drug Discovery. [Link]

  • A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists. Journal of Biomolecular Screening. [Link]

  • ECD of PepT1 interacts with TM1 to facilitate substrate transport. bioRxiv. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B. [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method. Metabolomics. [Link]

  • Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. The FASEB Journal. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]

  • PEPT1 Transporter Assay. BioIVT. [Link]

  • PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. Journal of Clinical Investigation. [Link]

  • Computing substrate selectivity in a peptide transporter. Cell Chemical Biology. [Link]

  • Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology. [Link]

  • Evaluation of a Thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a Novel Probe for Peptide Transporter 1. Biological and Pharmaceutical Bulletin. [Link]

  • Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology. [Link]

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Application Notes and Protocols: Solution-Phase Synthesis of Alanyllysine Dihydrochloride (H-Ala-Lys-OH·2HCl) from Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the dipeptide Alanyllysine as its dihydrochloride salt, a common counter-ion form for stabilizing and solubilizing peptides. The protocol details a classic solution-phase peptide synthesis (SPPS) approach, utilizing orthogonal protecting groups to ensure regioselective peptide bond formation and minimize side reactions. This guide is intended for researchers in peptide chemistry, drug discovery, and materials science, offering both detailed step-by-step protocols and the underlying chemical rationale for each procedural choice.

Introduction and Synthetic Strategy

The synthesis of peptides with defined sequences is fundamental to biochemistry and pharmaceutical development.[1] Unlike ribosomal synthesis, chemical synthesis requires a meticulous strategy of protecting reactive functional groups to prevent uncontrolled polymerization and side reactions.[2][3][4] The target molecule, L-Alanyl-L-lysine, contains three reactive functional groups: the α-amino group of alanine, the α-carboxyl group of lysine, and the ε-amino group of the lysine side chain.

Our strategy is based on a solution-phase approach using the Boc/Z (or Cbz) protecting group scheme, which is well-established for its robustness and scalability.[5][6] The core principles of this synthesis are:

  • Orthogonal Protection: We will use protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages.[7] The N-terminus of alanine will be protected with a tert-Butoxycarbonyl (Boc) group, which is acid-labile. The lysine side-chain (ε-amino) will be protected with a Benzyloxycarbonyl (Z or Cbz) group, which is removable by catalytic hydrogenation.

  • C-Terminus Protection: The carboxylic acid of lysine will be temporarily protected as a methyl ester to prevent its participation in the coupling reaction. This ester will be saponified before final deprotection.

  • Controlled Coupling: The peptide bond will be formed using a carbodiimide-mediated coupling reaction, a standard and efficient method for amide bond formation.[8][9]

The overall workflow is depicted below.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection P1 L-Alanine BocAla Boc-Ala-OH P1->BocAla Boc Anhydride P2 L-Lysine LysZ H-Lys(Z)-OMe P2->LysZ 1. Z-Cl 2. SOCl₂/MeOH Couple Boc-Ala-Lys(Z)-OMe BocAla->Couple LysZ->Couple DCC/HOBt Sapon Boc-Ala-Lys(Z)-OH Couple->Sapon LiOH or NaOH Final H-Ala-Lys-OH·2HCl Sapon->Final 1. H₂/Pd-C 2. HCl

Figure 1: Overall workflow for the synthesis of Alanyllysine dihydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
L-Alanine≥99%Sigma-AldrichStarting amino acid
L-Lysine hydrochloride≥99%Sigma-AldrichStarting amino acid
Di-tert-butyl dicarbonate (Boc₂O)Synthesis GradeSigma-AldrichN-terminal protection
Benzyl Chloroformate (Z-Cl or Cbz-Cl)Synthesis GradeSigma-AldrichLysine side-chain protection
Dicyclohexylcarbodiimide (DCC)Synthesis GradeSigma-AldrichCoupling reagent
N-Hydroxysuccinimide (HOBt)Synthesis GradeSigma-AldrichRacemization suppressant
Thionyl Chloride (SOCl₂)Reagent GradeSigma-AldrichCarboxyl protection (esterification)
Palladium on Carbon (Pd/C)10 wt. %Sigma-AldrichCatalyst for hydrogenolysis
DioxaneAnhydrousSigma-AldrichSolvent
Dichloromethane (DCM)AnhydrousSigma-AldrichSolvent
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSolvent
Methanol (MeOH)AnhydrousSigma-AldrichSolvent/Reagent for esterification
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent
Diethyl EtherACS GradeFisher ScientificPrecipitation solvent
Hydrochloric Acid (HCl)Concentrated & 2MFisher ScientificSalt formation and deprotection
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher ScientificAqueous wash
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-L-Alanine (Boc-Ala-OH)

Rationale: The α-amino group of alanine is protected with the acid-labile Boc group to prevent it from acting as a nucleophile during the coupling step.[10] This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the Boc anhydride.

  • Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq). Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Boc anhydride.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M KHSO₄. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Ala-OH as a white solid.

Protocol 2: Synthesis of Nε-Z-L-Lysine Methyl Ester Hydrochloride (H-Lys(Z)-OMe·HCl)

Rationale: Lysine's two amino groups require differential protection. The ε-amino group is protected with the Z group. Subsequently, the carboxyl group is converted to a methyl ester to prevent it from reacting with the activated alanine. Esterification is achieved via the acid chloride using thionyl chloride.

  • Nε-Z-L-Lysine: Synthesize Nε-Z-L-Lysine from L-lysine hydrochloride using the copper chelation method to temporarily protect the α-amino group, followed by reaction with benzyl chloroformate.[11]

  • Esterification: Suspend Nε-Z-L-Lysine (1.0 eq) in anhydrous methanol at -10 °C.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below -5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • Triturate the resulting oil with cold diethyl ether to induce crystallization.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Lys(Z)-OMe·HCl.

Protocol 3: Coupling to form Boc-Ala-Lys(Z)-OMe

Rationale: This step forms the peptide bond. DCC activates the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate as an active ester, which is less prone to racemization and reacts cleanly with the free α-amino group of the lysine methyl ester.[12]

G cluster_0 Activation cluster_1 Coupling BocAla Boc-Ala-OH Intermediate O-acylisourea (Reactive Intermediate) BocAla->Intermediate + DCC DCC DCC->Intermediate DCU DCU (Precipitate) Intermediate->DCU ActiveEster HOBt Active Ester (Racemization Resistant) Intermediate->ActiveEster + HOBt HOBt HOBt Dipeptide Boc-Ala-Lys(Z)-OMe ActiveEster->Dipeptide + Lysine H-Lys(Z)-OMe Lysine->Dipeptide

Figure 2: DCC/HOBt coupling mechanism.

  • Dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, suspend H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Filter the DCU precipitate from the first flask directly into the neutralized lysine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Filter off any further DCU precipitate that has formed.

  • Wash the organic solution sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Protocol 4: Saponification of the Methyl Ester

Rationale: The methyl ester protecting the C-terminus is removed by base-catalyzed hydrolysis (saponification) to reveal the free carboxylic acid required for the final peptide.

  • Dissolve the protected dipeptide, Boc-Ala-Lys(Z)-OMe (1.0 eq), in a 3:1 mixture of THF/water.

  • Cool to 0 °C and add 1M LiOH (aq) (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture in vacuo to remove the THF.

  • Acidify the remaining aqueous solution to pH 3 with 1M HCl (aq) at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-Ala-Lys(Z)-OH.

Protocol 5: Final Deprotection and Salt Formation

Rationale: This final two-step process removes all protecting groups. First, the Z group is cleaved by catalytic hydrogenation.[6] This method is clean and efficient. Second, the acid-labile Boc group is removed with HCl, which also protonates the two free amino groups to form the final dihydrochloride salt.[13]

  • Hydrogenolysis (Z-group removal): Dissolve Boc-Ala-Lys(Z)-OH (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (approx. 10% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete removal of the Z group.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate in vacuo.

  • Acidolysis and Salt Formation (Boc-group removal): Dissolve the resulting solid in a minimal amount of methanol.

  • Add a 4M solution of HCl in dioxane (or an ethereal HCl solution) in excess.

  • Stir for 1-2 hours at room temperature. The product will precipitate.

  • Add diethyl ether to complete the precipitation.

  • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under high vacuum to yield H-Ala-Lys-OH·2HCl as a white, hygroscopic solid.

Purification and Characterization

The crude peptide obtained after synthesis contains impurities from side reactions and incomplete steps.[14]

  • Purification: The final product is typically purified by recrystallization from a solvent system like methanol/diethyl ether. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method, using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14][15] If HPLC is used, a subsequent salt exchange step may be necessary to obtain the hydrochloride form.

  • Characterization:

    • HPLC: To assess purity (>95% is typical for research applications).

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the dipeptide.

    • NMR (¹H, ¹³C): To confirm the structure and stereochemical integrity.

ParameterExpected Value for H-Ala-Lys-OH·2HCl
Molecular Formula C₉H₂₁Cl₂N₃O₃
Molecular Weight 306.19 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥95%
Mass (ESI-MS [M+H]⁺) Expected: 234.16, Observed: m/z ~234.2

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Incomplete activation; moisture in solvents; steric hindrance.Ensure anhydrous conditions. Increase coupling time. Consider a more potent coupling reagent like HATU or HBTU.[8][16]
Racemization During Coupling Over-activation; presence of excess base.Ensure HOBt is used with DCC. Use a non-coordinating base like DIPEA or N-Methylmorpholine (NMM).[12]
Incomplete Z-group Deprotection Catalyst poisoning or deactivation.Use fresh catalyst. Ensure the substrate is free of sulfur-containing impurities. Increase hydrogen pressure.
Incomplete Boc-group Deprotection Insufficient acid or reaction time.Increase reaction time or use a stronger acid solution (e.g., neat TFA, then evaporate and treat with HCl).[10]

References

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Baran, P. et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Google Patents. (2002).
  • AAPPTec. Coupling Reagents. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • RSC Publishing. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. [Link]

  • University of Glasgow. (n.d.). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Bio-protocol. (2025). Peptide Synthesis. [Link]

  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • BioPharmaSpec. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

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Enhancing Cellular Proliferation and Protein Synthesis through Dipeptide Supplementation: A Guide to Utilizing Alanyllysine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Supplementation of Cell Culture Media with Alanyllysine HCl

Abstract

The pursuit of optimal cell culture conditions is a cornerstone of reproducible and high-fidelity in vitro research. While basal media provide a foundational nutrient profile, supplementation is often necessary to meet the specific metabolic demands of different cell lines and experimental contexts.[1] This application note details the rationale and provides a comprehensive protocol for the supplementation of cell culture media with Alanyllysine HCl, a stabilized dipeptide of L-alanine and the essential amino acid L-lysine. By leveraging the principles of dipeptide transport and enhanced stability, Alanyllysine HCl offers a potential solution to the limitations of free amino acid supplementation, aiming to improve cell growth, viability, and protein production. This guide is intended for researchers, scientists, and drug development professionals seeking to refine their cell culture systems.

Introduction: The Case for Dipeptide Supplementation

Standard cell culture media are often supplemented with free amino acids to support robust cellular growth and function. However, some amino acids, like L-glutamine, are known for their limited stability in aqueous solutions, leading to degradation and the production of toxic byproducts such as ammonia.[2] This instability can compromise the culture environment and negatively impact cellular health and experimental outcomes.

To overcome these limitations, the use of dipeptides as a stabilized source of amino acids has gained traction.[3] Dipeptides, such as L-alanyl-L-glutamine, are more stable in solution and can be efficiently taken up by cells through specific peptide transporters.[4] Once inside the cell, they are hydrolyzed into their constituent amino acids, providing a steady and controlled intracellular supply. This approach not only prevents the accumulation of toxic byproducts but also ensures a more consistent availability of critical nutrients.[2][4]

This application note extends this principle to the essential amino acid L-lysine. L-lysine is crucial for protein synthesis, collagen formation, and overall cellular function.[5][6][7] By providing L-lysine in the form of Alanyllysine HCl, we hypothesize a more stable and bioavailable source of this essential amino acid, leading to improved cell culture performance.

The Rationale for Alanyllysine HCl Supplementation

The supplementation of cell culture media with Alanyllysine HCl is predicated on several key advantages derived from its dipeptide structure and the biological roles of its constituent amino acids.

Enhanced Stability and Bioavailability

Similar to the well-documented stability of L-alanyl-L-glutamine, Alanyllysine HCl is expected to exhibit greater stability in liquid culture media compared to free L-lysine hydrochloride.[3][4] This enhanced stability prevents the spontaneous degradation of the amino acid, ensuring a consistent and reliable supply for the cells throughout the culture period. The high water solubility of L-lysine hydrochloride is a known benefit, and as a dipeptide, Alanyllysine HCl is also expected to be highly soluble.[5][6]

Supporting Robust Protein Synthesis

L-lysine is an essential amino acid, meaning that mammalian cells cannot synthesize it de novo.[5] It is a fundamental building block for proteins, and its availability is critical for cell growth, proliferation, and the production of recombinant proteins.[6][8] By providing a stable and readily available source of L-lysine, Alanyllysine HCl supplementation can help ensure that protein synthesis is not limited by the availability of this critical amino acid.

The Role of L-Alanine

The L-alanine component of the dipeptide is a non-essential amino acid that plays a significant role in cellular metabolism. It is involved in the glucose-alanine cycle and can be readily converted to pyruvate, a key intermediate in cellular energy production.

Key Properties and Comparison

The following table summarizes the anticipated properties of Alanyllysine HCl in comparison to standard L-lysine HCl supplementation.

FeatureL-Lysine HClAlanyllysine HCl (Anticipated)
Form Free Amino AcidDipeptide
Stability in Media GoodExcellent
Bioavailability HighHigh, with controlled release
Primary Uptake Amino Acid TransportersPeptide Transporters & Amino Acid Transporters (post-hydrolysis)
Byproduct Formation MinimalMinimal
Key Benefit Direct source of L-lysineStable, sustained delivery of L-lysine and L-alanine

Proposed Metabolic Advantage of Alanyllysine HCl

The use of a dipeptide leverages a distinct cellular uptake mechanism, potentially offering a more efficient delivery of L-lysine.

cluster_extracellular Extracellular Space (Culture Medium) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free Lysine L-Lysine HCl AAT Amino Acid Transporter Free Lysine->AAT Uptake Dipeptide Alanyllysine HCl PeptideTransporter Peptide Transporter Dipeptide->PeptideTransporter Uptake IntraLysine Intracellular L-Lysine AAT->IntraLysine IntraDipeptide Intracellular Alanyllysine PeptideTransporter->IntraDipeptide ProteinSynthesis Protein Synthesis IntraLysine->ProteinSynthesis Hydrolysis Hydrolysis IntraDipeptide->Hydrolysis Hydrolysis->IntraLysine IntraAlanine Intracellular L-Alanine Hydrolysis->IntraAlanine

Caption: Proposed uptake and metabolism of Alanyllysine HCl.

Detailed Protocol for Media Supplementation

This protocol provides a step-by-step guide for the preparation and use of Alanyllysine HCl in cell culture.

Materials
  • Alanyllysine HCl powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Serological pipettes

  • Micropipettes and sterile tips

Preparation of a 200 mM Stock Solution
  • Calculate the required mass: The molecular weight of Alanyllysine HCl should be provided by the manufacturer. Use the following formula to calculate the mass needed for your desired volume of stock solution: Mass (g) = 0.2 mol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Dissolution: In a sterile conical tube, dissolve the calculated mass of Alanyllysine HCl powder in the desired volume of sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are typically stable for up to 6 months at -20°C.[9]

Supplementation of Cell Culture Medium

The optimal final concentration of Alanyllysine HCl may vary depending on the cell line and culture conditions. A good starting point is to supplement the medium to a final concentration equivalent to the L-lysine concentration in the basal medium. For example, if the basal medium contains 0.8 mM L-lysine, you would add the Alanyllysine HCl stock solution to achieve a final concentration of 0.8 mM.

  • Determine the final concentration: Decide on the desired final concentration of Alanyllysine HCl in your culture medium. A typical starting range is 0.5 mM to 2 mM.

  • Calculate the volume of stock solution: Use the following formula to calculate the volume of the 200 mM stock solution needed: Volume of Stock (mL) = (Final Concentration (mM) * Final Volume of Medium (mL)) / Stock Concentration (mM)

  • Supplementation: Aseptically add the calculated volume of the Alanyllysine HCl stock solution to your sterile basal medium.

  • Mixing: Gently swirl the medium to ensure thorough mixing.

  • Use: The supplemented medium is now ready for use in your cell culture experiments.

Experimental Workflow for Evaluating Alanyllysine HCl

To validate the benefits of Alanyllysine HCl in your specific cell culture system, we recommend a comparative study against standard L-lysine HCl supplementation.

cluster_setup Experimental Setup cluster_analysis Analysis Start Start CellSeeding Seed Cells Start->CellSeeding ControlGroup Control Group (Standard Medium) CellSeeding->ControlGroup LysineGroup L-Lysine HCl Group CellSeeding->LysineGroup DipeptideGroup Alanyllysine HCl Group CellSeeding->DipeptideGroup CellViability Cell Viability Assay (e.g., Trypan Blue) ControlGroup->CellViability Proliferation Proliferation Assay (e.g., MTT, Cell Counting) ControlGroup->Proliferation ProteinAssay Total Protein Assay (e.g., BCA) ControlGroup->ProteinAssay LysineGroup->CellViability LysineGroup->Proliferation LysineGroup->ProteinAssay DipeptideGroup->CellViability DipeptideGroup->Proliferation DipeptideGroup->ProteinAssay End End CellViability->End Proliferation->End ProteinAssay->End

Caption: Workflow for evaluating Alanyllysine HCl supplementation.

Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Improved Cell Growth and Viability: Cells cultured with Alanyllysine HCl may exhibit higher growth rates and improved viability, particularly in long-term cultures.

  • Increased Protein Production: For cell lines used in biopharmaceutical production, supplementation with Alanyllysine HCl may lead to higher yields of recombinant proteins.

  • Enhanced Culture Stability: The increased stability of the dipeptide should contribute to a more consistent culture environment with reduced fluctuations in nutrient availability.

Troubleshooting:

  • Suboptimal Growth: If you do not observe an improvement in cell growth, consider optimizing the final concentration of Alanyllysine HCl. Different cell lines may have different requirements.

  • Precipitation: While Alanyllysine HCl is expected to be highly soluble, if you observe any precipitation in your stock solution or supplemented medium, ensure that the powder was fully dissolved and that the pH of the final medium is within the appropriate range.

Conclusion

The supplementation of cell culture media with Alanyllysine HCl represents a promising strategy for enhancing the stability and bioavailability of the essential amino acid L-lysine. By leveraging the principles of dipeptide chemistry and cellular transport, this approach has the potential to improve cell growth, viability, and protein synthesis. The protocols and recommendations provided in this application note offer a comprehensive guide for researchers to explore the benefits of Alanyllysine HCl in their own cell culture systems.

References

  • baseclick. (n.d.). L-lysine hydrochloride for Research.
  • Chem-Impex. (n.d.). L-Lysine hydrochloride, from non-animal source, suitable for cell cult.
  • ResearchGate. (2012, March 26). Benefits of L-Alanyl-Glutamine, over L-Glutamine.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Wuxi Jinghai Amino Acid Co., Ltd. (2024, October 22). What Is The Role of L-Lysine Hcl.
  • Xtendlife. (n.d.). Health Benefits and Uses of L-Lysine HCL.
  • Contentstack. (n.d.). Supplementation of Animal Cell Culture Media.
  • PubMed. (2011, September 1). Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors.
  • PMC. (n.d.). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries.
  • Sigma-Aldrich. (n.d.). L-Lysine, Hydrochloride.
  • Thermo Fisher Scientific. (2024, October 28). The Essential Guide to Glutamine in Cell Culture.

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Derivatization techniques for fluorometric detection of Ala-Lys HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide to the Fluorometric Detection of Ala-Lys HCl via Derivatization

Abstract

The dipeptide Alanyl-Lysine hydrochloride (Ala-Lys HCl) lacks a native fluorophore, rendering its direct detection by highly sensitive fluorescence spectroscopy challenging. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of pre-column and post-column derivatization techniques to enable sensitive and quantitative fluorometric analysis of Ala-Lys HCl. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into the practical application of three robust derivatization agents: o-phthalaldehyde (OPA), fluorescamine, and dansyl chloride.

Introduction: The Rationale for Derivatization

In pharmaceutical development and various research fields, the accurate quantification of peptides is crucial. Ala-Lys HCl, a simple dipeptide, is often used as a model compound or may be a component in more complex formulations. Its lack of intrinsic fluorescence necessitates a chemical modification step to introduce a fluorescent tag. This process, known as derivatization, converts the non-fluorescent Ala-Lys HCl into a highly fluorescent derivative that can be detected with high sensitivity and selectivity.

The primary amino groups of Ala-Lys HCl, specifically the N-terminal α-amino group of alanine and the ε-amino group of the lysine side chain, are the primary targets for these derivatizing agents. The choice of reagent and protocol depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation.

Derivatization Chemistries: Mechanisms and Considerations

A thorough understanding of the reaction mechanisms is paramount for optimizing derivatization efficiency and ensuring reliable results.

o-Phthalaldehyde (OPA)

OPA is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[1][2] This reaction is rapid and occurs under basic conditions.[1]

Mechanism: The reaction proceeds via the formation of a Schiff base between the primary amine and one of the aldehyde groups of OPA. This is followed by an intramolecular cyclization with the second aldehyde group, and finally, the addition of a thiol (commonly 2-mercaptoethanol or 3-mercaptopropionic acid) to form the stable, fluorescent isoindole.

Fluorescamine

Fluorescamine is another popular reagent that reacts rapidly with primary amines to form a fluorescent pyrrolinone derivative.[3][4] A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and any excess hydrolyzes to non-fluorescent products, minimizing background interference.[5]

Mechanism: The primary amine of Ala-Lys HCl attacks the spiro-lactone ring of fluorescamine, leading to the formation of the fluorescent pyrrolinone product.[6] This reaction is extremely fast, often completing within seconds to minutes.

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form stable, fluorescent dansyl sulfonamides.[7][8][9] This method is highly sensitive and has been extensively used for N-terminal amino acid analysis.[7][8][10]

Mechanism: The derivatization with dansyl chloride is a nucleophilic substitution reaction where the unprotonated amino group of Ala-Lys HCl attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[9] This reaction is typically carried out under alkaline conditions (pH 9-10.5) to ensure the amino group is deprotonated and thus more nucleophilic.[7][9]

Comparative Overview of Derivatization Agents

The selection of the appropriate derivatization agent is a critical step in method development. The following table summarizes the key characteristics of OPA, fluorescamine, and dansyl chloride to aid in this decision-making process.

Parametero-Phthalaldehyde (OPA)FluorescamineDansyl Chloride
Target Groups Primary aminesPrimary aminesPrimary and secondary amines, phenols, imidazoles
Reaction pH Alkaline (typically pH 9-10.5)[11][12]Alkaline (typically pH 8-9)Alkaline (typically pH 9-10.5)[7][9]
Reaction Time Rapid (minutes)[13]Very rapid (seconds to minutes)[5]Slower (30-90 minutes)[7][14]
Excitation Max (λex) ~340 nm[12][15]~390 nm[16]~335 nm[7][17]
Emission Max (λem) ~455 nm[12][15]~475 nm[16]~530 nm[9]
Derivative Stability Less stable, analysis should be prompt[1]Generally stable for hours[5]Very stable, resistant to acid hydrolysis[8]
Reagent in Excess Can form non-fluorescent byproductsHydrolyzes to non-fluorescent products[5]Can be quenched with an acid[9]
Additional Reagents Requires a thiol (e.g., 2-mercaptoethanol)[1][2]None requiredNone required for the primary reaction

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation.

General Considerations
  • Purity of Reagents: Use high-purity, HPLC-grade solvents and reagents to minimize background fluorescence.

  • pH Control: Accurate control of the reaction pH is critical for optimal derivatization. Prepare buffers fresh and verify the pH.

  • Light Sensitivity: Protect fluorescent derivatives from light to prevent photobleaching.

  • Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: OPA Derivatization for HPLC-Fluorescence Detection

This protocol is designed for the pre-column derivatization of Ala-Lys HCl.

Workflow Diagram:

OPA_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis AlaLys Ala-Lys HCl Standard/Sample Mix Mix & Incubate (Room Temp, 1-2 min) AlaLys->Mix OPA_Reagent OPA Reagent (OPA + Thiol in Buffer) OPA_Reagent->Mix Inject Inject into HPLC Mix->Inject Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Inject->Detect Fluorescamine_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis AlaLys Ala-Lys HCl Standard/Sample Mix Mix in Microplate (Rapid Reaction) AlaLys->Mix Fluorescamine_Reagent Fluorescamine Solution (in Acetone/DMSO) Fluorescamine_Reagent->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix Read Read Fluorescence (Ex: 390 nm, Em: 475 nm) Mix->Read

Caption: Fluorescamine Derivatization Workflow

Reagents:

  • Borate Buffer (0.1 M, pH 9.0): Prepare as described in Protocol 1 and adjust the pH to 9.0.

  • Fluorescamine Solution: Prepare a fresh solution of 3 mg/mL fluorescamine in acetone or DMSO. [18]Protect from light.

  • Ala-Lys HCl Stock Solution: Prepare a stock solution of known concentration in Milli-Q water.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the Ala-Lys HCl stock solution and your unknown samples in the 0.1 M borate buffer (pH 9.0).

  • Assay:

    • Pipette 100 µL of each standard and sample into the wells of a black, clear-bottom 96-well microplate.

    • Rapidly add 50 µL of the fluorescamine solution to each well while mixing.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with the excitation wavelength set to ~390 nm and the emission wavelength to ~475 nm. [16]

Protocol 3: Dansyl Chloride Derivatization for HPLC-Fluorescence Detection

This protocol is suitable for applications requiring high sensitivity and derivative stability.

Workflow Diagram:

Dansyl_Chloride_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis AlaLys Ala-Lys HCl Standard/Sample Mix Mix & Incubate (e.g., 60°C, 60 min) AlaLys->Mix DansylCl_Reagent Dansyl Chloride Solution (in Acetonitrile) DansylCl_Reagent->Mix Buffer Bicarbonate Buffer (pH 9.5) Buffer->Mix Quench Quench Reaction (e.g., with Formic Acid) Mix->Quench Inject Inject into HPLC Quench->Inject Detect Fluorescence Detection (Ex: 335 nm, Em: 530 nm) Inject->Detect

Caption: Dansyl Chloride Derivatization Workflow

Reagents:

  • Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Prepare and adjust the pH as necessary.

  • Dansyl Chloride Solution: Prepare a fresh solution of 10 mg/mL dansyl chloride in acetonitrile. [9]* Quenching Solution (2% Formic Acid): Prepare a 2% (v/v) solution of formic acid in Milli-Q water.

  • Ala-Lys HCl Stock Solution: Prepare a stock solution of known concentration in Milli-Q water.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the Ala-Lys HCl stock solution and your unknown samples. If necessary, reconstitute dried samples in the sodium bicarbonate buffer.

  • Derivatization:

    • To 100 µL of the Ala-Lys HCl standard or sample, add 100 µL of the dansyl chloride solution.

    • Vortex for 30 seconds.

    • Incubate the mixture at a specified temperature and time (e.g., 37-75°C for 45-120 minutes, optimization is recommended). [7]3. Quenching:

    • Cool the mixture to room temperature.

    • Add 20 µL of the quenching solution to stop the reaction. [9] * Vortex for 30 seconds.

  • HPLC Analysis:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Set the excitation wavelength to ~335 nm and the emission wavelength to ~530 nm. [7][9]

Conclusion

The derivatization of Ala-Lys HCl with OPA, fluorescamine, or dansyl chloride provides a robust and sensitive means for its fluorometric detection and quantification. The choice of the most suitable method will depend on the specific experimental requirements, including desired sensitivity, sample throughput, and the nature of the sample matrix. The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to successfully implement these techniques in their laboratories.

References

  • A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. PubMed.
  • What is the reaction mechanism between fluorescamine and primary amines?
  • protocol for dansylation of peptides with Dansyl-L-leucine - Benchchem. BenchChem.
  • Applications of the Ninhydrin Reaction for Analysis of Amino Acids - PDF Free Download. dokumen.tips.
  • A New O-phthaldialdeyde (OPA)
  • Phthaldialdehyde OPA HPLC Derivatiz
  • Fluorescamine - Interchim. Interchim.
  • The dansyl method for identifying N-terminal amino acids - PubMed. PubMed.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. MDPI.
  • Reaction of fluorescamine and primary amino groups. Fluorescamine reacts with the primary amino groups found in terminal amino acids and the ε amine of lysine to form fluorescent - ResearchGate.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV - Diva-portal.org. Diva Portal.
  • Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection - PubMed. PubMed.
  • A Comparative Analysis of Fluorescamine and Naphthalene-2,3-dicarboxaldehyde for Primary Amine Quantific
  • Dansyl Chloride Pre-Column Derivatiz
  • Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - ES. Thermo Fisher Scientific.
  • Why is dansyl chloride preferred over FDNB for N-terminal determination of a rel
  • What is the reaction mechanism between fluorescamine and primary... - ECHEMI. ECHEMI.
  • O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. BenchChem.
  • Ninhydrin Color Development Method | [Analytical Chemistry]Products.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
  • Quantitative Estimation of Amino Acids by Ninhydrin (Theory) - Amrita Virtual Lab. Amrita Vishwa Vidyapeetham.
  • Dansyl Chloride Pre-Column Derivatization Reagent - Sigma-Aldrich. Sigma-Aldrich.
  • The use of fluorescamine as a detection reagent in protein microcharacteriz
  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • b-17 amino acid analysis – hplc (pre column derivatization – opa - ResearchGate.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics.
  • Amino Acids - OPA - BME Derivatization | PDF | High Performance Liquid Chrom
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantific
  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. Microbe Notes.
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System - JASCO.
  • Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes - Arabian Journal of Chemistry. Elsevier.
  • Fluorescamine Protein Assay - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Lysine Assay Kit (Fluorometric) - Sigma-Aldrich. Sigma-Aldrich.
  • High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC.
  • Development of an ultra-sensitive laser stimulated fluorescence system for simultaneous detection of amino acids - PMC.
  • Scheme of derivatization procedure of three different amino... - ResearchGate.
  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatiz
  • A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - Semantic Scholar. Semantic Scholar.
  • Highly specific detection of lysine by a novel near-infrared fluorescent probe with an extremely large Stokes shift - SSRN. SSRN.
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate.
  • Fluorogenic derivatization reagents suitable for isolation and identification of cysteine-containing proteins utilizing high-performance liquid chromatography-tandem mass spectrometry - PubMed. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Alanyllysine HCl in Hydrophobic Media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of Alanyllysine HCl in hydrophobic media Audience: Researchers, Formulation Scientists, and Drug Delivery Engineers Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The "Oil and Water" Paradox

You are likely reading this because you are attempting to dissolve Alanyllysine Hydrochloride (Ala-Lys HCl) in a lipid-based vehicle (e.g., MCT oil, mineral oil, or a liposomal bilayer) and are facing immediate precipitation or phase separation.

The Root Cause: Alanyllysine HCl is a hydrophilic salt. At physiological or acidic pH, it carries a distinct charge profile that makes it thermodynamically incompatible with non-polar solvents.

  • The Molecule: Alanyllysine is a dipeptide with two amine groups (N-terminus and Lysine side chain).

  • The Salt: The "HCl" indicates these amines are protonated (

    
    ), creating a highly polar ionic lattice stabilized by chloride ions (
    
    
    
    ).
  • The Conflict: Hydrophobic media (oils) have low dielectric constants and cannot solvate these ions or break the lattice energy of the crystal.

To solve this, we must move beyond simple mixing and employ Hydrophobic Ion Pairing (HIP) or Reverse Micellar Encapsulation .

Module 1: The Charge Profile (Know Your Enemy)

Before attempting solubilization, you must understand the ionization state of your molecule. Alanyllysine has three ionizable groups.

Table 1: pKa Values and Charge State of Alanyllysine

Functional GroupApprox. pKaCharge at pH < 2 (HCl salt)Charge at pH 7Charge at pH 11
C-terminus (COOH)~3.0Neutral (COOH)Negative (

)
Negative (

)
N-terminus (

)
~9.7Positive (

)
Positive (

)
Neutral (

)
Lysine Side Chain (

)
~10.5Positive (

)
Positive (

)
Neutral/Mixed
NET CHARGE +2 +1 -1

Crucial Insight: As supplied (HCl salt), the molecule is in the +2 state . To dissolve it in oil, you must mask these two positive charges with hydrophobic counter-ions.

Module 2: Hydrophobic Ion Pairing (HIP) – The Gold Standard

Theory: HIP involves replacing the small, hydrophilic inorganic counter-ion (Chloride,


) with a bulky, amphiphilic anionic surfactant. The surfactant's anionic head binds to the peptide's cationic amines, while its hydrophobic tail interacts with the solvent, effectively "camouflaging" the peptide.

Recommended Counter-ion: Sodium Docusate (AOT) . Why? Docusate is a sulfosuccinate with twin hydrophobic tails. It has been proven superior to SDS or Oleate for increasing peptide lipophilicity (LogP) by up to 3 orders of magnitude [1].

Protocol: Docusate-Mediated Ion Exchange

Materials:

  • Alanyllysine HCl (Stock: 10 mg/mL in 0.01 M HCl)

  • Sodium Docusate (Stock: 10 mg/mL in water)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Final Vehicle: MCT Oil or desired lipid.

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • Ala-Lys has 2 positive charges.

    • Sodium Docusate has 1 negative charge.

    • Ratio: You need a 1:2 molar ratio (Peptide:Docusate) to neutralize the charge completely. Recommendation: Use a slight excess (1:2.2) to ensure full complexation.

  • Complexation:

    • Add the Docusate solution dropwise to the Ala-Lys solution under vigorous stirring.

    • Observation: The solution should turn cloudy as the hydrophobic Ala-Lys:Docusate complex precipitates out of the water.

  • Isolation (Extraction Method):

    • Add an equal volume of DCM or Ethyl Acetate to the cloudy aqueous mixture.

    • Vortex for 2 minutes.

    • Centrifuge (2000 x g, 5 mins) to separate phases.

    • Result: The peptide complex will migrate into the organic (bottom/top) phase. The aqueous phase should become clear.

  • Drying:

    • Collect the organic phase.

    • Evaporate the solvent (Rotary evaporator or Nitrogen stream) to obtain a waxy solid or oil.

    • Critical Step: Lyophilize this residue to remove trace moisture. Water destabilizes oil formulations.

  • Final Solubilization:

    • Add your hydrophobic media (e.g., MCT Oil) to the dried complex.

    • Sonicate/Vortex. The complex should now dissolve clearly.

Visualizing the HIP Workflow

HIP_Process Start Ala-Lys HCl (Hydrophilic / +2 Charge) Mixing Mix 1:2.2 Molar Ratio (Aqueous Phase) Start->Mixing Surfactant Sodium Docusate (Anionic Surfactant) Surfactant->Mixing Precipitate Hydrophobic Complex Precipitates Mixing->Precipitate Ionic Binding Extraction Extract into DCM/EtAc Precipitate->Extraction Phase Transfer Drying Evaporate & Lyophilize Extraction->Drying Remove Solvent Final Dissolve in Oil/Lipid Drying->Final Reconstitution

Figure 1: The Hydrophobic Ion Pairing (HIP) process flow for converting hydrophilic peptide salts into lipophilic complexes.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by formulation scientists.

Q1: The solution is cloudy immediately after adding the peptide complex to the oil.

Diagnosis: Residual Water. Explanation: Even trace amounts of water from the extraction step can form a micro-emulsion that scatters light (cloudiness). Fix:

  • Ensure the peptide-surfactant complex was lyophilized (freeze-dried) for at least 24 hours before adding oil.

  • Add a drying agent (e.g., anhydrous sodium sulfate) to the organic extraction phase before evaporation.

Q2: I used the 1:2 ratio, but the peptide didn't precipitate in Step 2.

Diagnosis: pH Mismatch. Explanation: If the pH of your water is too high (>9), the N-terminus of Ala-Lys deprotonates, reducing the charge to +1. The 1:2 stoichiometry is now wrong, and the complex is less hydrophobic. Fix:

  • Ensure the starting peptide solution is acidic (pH 3–5). The HCl salt usually provides this naturally, but check with a pH strip.

Q3: The complex precipitates out of the oil after 24 hours.

Diagnosis: Thermodynamic Instability. Explanation: The "oil" might be too non-polar (e.g., pure mineral oil). Fix:

  • Add a Co-solvent: Add 5-10% Capryol 90 or Transcutol HP to the oil phase. These are "bridging solvents" that help stabilize the surfactant-peptide complex in the lipid matrix [2].

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType What is the symptom? Start->IssueType Cloudy Cloudy / Hazy Solution IssueType->Cloudy Precip Solid Precipitate / Sediment IssueType->Precip CheckWater Check Water Content (Did you lyophilize?) Cloudy->CheckWater CheckRatio Check Stoichiometry (Is Ratio 1:2?) Precip->CheckRatio FixDry Action: Re-dry complex over P2O5 CheckWater->FixDry Yes, it's wet CheckSolvent Check Oil Polarity CheckRatio->CheckSolvent Ratio is OK FixpH Action: Adjust pH to <5 during complexation CheckRatio->FixpH Ratio/pH suspect FixCosolvent Action: Add 5-10% Transcutol or Capryol CheckSolvent->FixCosolvent

Figure 2: Decision tree for diagnosing solubility failures in hydrophobic media.

References

  • Griesser, J., et al. (2017). "Hydrophobic ion pairing: Key to highly payloaded self-emulsifying peptide drug delivery systems." International Journal of Pharmaceutics.

  • Meyer, J. D., & Manning, M. C. (1998).[2] "Hydrophobic ion pairing: altering the solubility properties of biomolecules."[2][3][4] Pharmaceutical Research.

  • Wang, T., et al. (2010).[5] "Lyophilization of water-in-oil emulsions to prepare phospholipid-based anhydrous reverse micelles for oral peptide delivery." European Journal of Pharmaceutical Sciences.

  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.

Sources

Identifying impurities in synthesized Alanyllysine--hydrogen chloride (1/1)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alanyllysine–Hydrogen Chloride (1/1) Senior Application Scientist Desk

Welcome to the Advanced Technical Support Module

Subject: Impurity Profiling & Troubleshooting for Alanyllysine·HCl (H-Ala-Lys-OH[]·HCl) Case ID: ALA-LYS-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[][2]

Executive Summary: Synthesizing or analyzing short, polar dipeptides like Alanyllysine (Ala-Lys) presents unique challenges often overlooked in standard peptide workflows.[] Unlike larger oligomers, dipeptides are prone to rapid cyclization (diketopiperazine formation) and possess extreme polarity that defeats standard C18 retention strategies. This guide addresses the "invisible" impurities and the specific analytical traps associated with the 1:1 hydrochloride salt form.

Module 1: Chromatographic Anomalies (The "Void Volume" Problem)

User Query: "I am running a standard C18 gradient (0-60% B), but my Ala-Lys peak elutes in the void volume, and I cannot resolve impurities. What is wrong?"

Technical Insight: Alanyllysine is highly hydrophilic (LogP < -3).[] On a standard C18 column, it interacts minimally with the hydrophobic stationary phase, causing it to co-elute with unretained salts and solvent fronts. You are likely missing hydrophilic impurities and early-eluting degradation products.[]

Troubleshooting Protocol: Switch to HILIC Do not force RP-HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar dipeptides.

Recommended HILIC Method:

ParameterSpecificationCausality/Logic
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Promotes water-layer formation for partitioning polar analytes.[]
Mobile Phase A 10–20 mM Ammonium Acetate (pH 4.[]5)Buffer is required to suppress ionic interactions with silanols.[]
Mobile Phase B Acetonitrile (ACN)High organic content drives the partition mechanism.
Gradient 90% B to 60% B over 20 minsInverse Gradient: Start high organic to retain the polar peptide.
Detection UV 210 nm / CAD / ELSDDipeptides have weak chromophores; CAD/ELSD detects non-chromophoric salts.[]

Critical Check: If you observe a "ghost peak" eluting after the main peak in HILIC (or before in RP-HPLC), it is likely the Diketopiperazine (DKP) derivative.

Module 2: Mass Spectral Ambiguities (The DKP Trap)

User Query: "I see a mass peak at [M-18] in my LC-MS. Is this a fragmentation artifact or a real impurity?"

Technical Insight: This is the hallmark of Diketopiperazine (DKP) formation. Dipeptides like Ala-Lys are thermodynamically unstable, especially under basic conditions or during drying steps.[] The N-terminal amine attacks the C-terminal carbonyl, cyclizing the peptide and expelling water (18 Da).

Mechanism of Failure:

  • Trigger: High pH (neutralization steps) or thermal stress (rotary evaporation).[]

  • Result: Formation of cyclo(Ala-Lys). This is a stable, non-functional impurity that lacks the free amine/carboxyl groups required for biological activity.

Visualization: DKP Formation Pathway

DKP_Mechanism Linear Linear Ala-Lys (Zwitterion) Intermediate Tetrahedral Intermediate Linear->Intermediate Nucleophilic Attack (N-term amine -> C-term C=O) DKP Cyclo(Ala-Lys) (DKP Impurity) Intermediate->DKP Cyclization Water H2O (Leaving Group) Intermediate->Water Elimination

Caption: Figure 1. Spontaneous cyclization of Alanyllysine into Diketopiperazine (DKP) via intramolecular aminolysis, resulting in a mass shift of -18 Da.

Actionable Step: If the [M-18] peak exceeds 0.5%, re-evaluate your lyophilization parameters. Avoid heating above 30°C and ensure the pH remains acidic (< 4.0) prior to drying.[]

Module 3: Stereochemical Purity (Racemization)

User Query: "How do I distinguish between L-Ala-L-Lys and the impurity D-Ala-L-Lys?"

Technical Insight: Standard HPLC/MS cannot distinguish diastereomers (L-L vs D-L) effectively because they have identical masses and similar polarities. Racemization often occurs during the coupling of the Alanine to the Lysine if base-catalyzed activation was too aggressive.

Troubleshooting Protocol: Marfey’s Method (FDADA) To quantify the D-Ala impurity, you must derivatize the hydrolysate.[]

  • Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24h (breaks the peptide bond).

  • Derivatization: React with FDAA (Marfey’s Reagent). This adds a chiral tag, converting enantiomers (D-Ala / L-Ala) into diastereomers (FDAA-D-Ala / FDAA-L-Ala).[]

  • Analysis: These derivatized amino acids separate easily on a standard C18 column.[]

Acceptance Criteria:

  • L-Ala: > 99.5%[]

  • D-Ala: < 0.5% (USP <1503> Threshold) [1].[]

Module 4: The Salt Discrepancy (Stoichiometry)

User Query: "My elemental analysis shows Chlorine content is off. Is it a mono- or dihydrochloride?"

Technical Insight: You specified Alanyllysine--hydrogen chloride (1/1) . However, Lysine has a side-chain amine.[] If you lyophilized from strong HCl, you likely formed the dihydrochloride (1/2 salt), which is hygroscopic and acidic. If you lyophilized from weak acid, you might have a non-stoichiometric mix.[]

Validation Protocol: Ion Chromatography (IC) Do not rely on silver nitrate titration for trace analysis; it is prone to interference.[]

IC Method for Chloride Quantitation:

  • Column: Anion Exchange (e.g., Dionex IonPac AS11).[]

  • Eluent: KOH or Na2CO3/NaHCO3 gradient.[]

  • Suppressor: Electrolytic suppression (required for sensitivity).[]

  • Calculation:

    • Theoretical Cl% for Monohydrochloride (MW ~253.7): ~13.9%

    • Theoretical Cl% for Dihydrochloride (MW ~290.2): ~24.4%

Decision Matrix:

Observed Cl%DiagnosisRemediation
13.5 - 14.5% Correct (1:1 Salt)Pass QC.
> 20% Excess HCl (Dihydrochloride)Reprocess: Dissolve in water, adjust pH to 5.0 with dilute ammonia/acetate, relyophilize.
< 10% Salt DeficiencyReprocess: Add stoichiometric 0.1M HCl, relyophilize.[]

Comprehensive Impurity Workflow

The following diagram illustrates the logical flow for identifying an unknown impurity in your Ala-Lys batch.

Impurity_Workflow Start Unknown Impurity Detected (>0.1%) MassSpec LC-MS Analysis (EIC & Mass Diff) Start->MassSpec Decision1 Mass = Main Peak - 18 Da? MassSpec->Decision1 Decision2 Mass = Main Peak? Decision1->Decision2 No DKP_Path Confirm DKP (Cyclo-Ala-Lys) Check Drying Temp/pH Decision1->DKP_Path Yes Decision3 Mass = Main Peak + Counterion? Decision2->Decision3 No Isobaric_Path Suspect Diastereomer (D-Ala) Run Marfey's Analysis Decision2->Isobaric_Path Yes (Same Mass) Salt_Path Suspect TFA/HCl Adduct Run Ion Chromatography Decision3->Salt_Path Yes (+36 or +114 Da) Unknown_Path Isolate & NMR (COSY/NOESY) Decision3->Unknown_Path No Match

Caption: Figure 2. Logical decision tree for classifying impurities in Ala-Lys synthesis based on mass spectral data and retention behavior.

References

  • United States Pharmacopeia (USP). (2023).[][3][4] General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. USP-NF.[][5]

  • Goolcharran, C., & Borchardt, R. T. (1998).[][6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[6]

  • Eggen, I., et al. (2014).[] Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Chimica Oggi - Chemistry Today, 32(4).[]

  • Tölgyesi, L., et al. (2025).[] Determination of Counter Ions of Synthetic Peptides Using Ion Chromatography. Shimadzu Application News, No. 01-00564-EN.[]

Sources

Minimizing peptide bond hydrolysis of Alanyllysine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Alanyllysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing peptide bond hydrolysis during the storage and handling of Alanyllysine. Our goal is to equip you with the scientific rationale and actionable protocols to ensure the integrity and stability of your experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: What is peptide bond hydrolysis, and why is my Alanyllysine sample at risk?

A: Peptide bond hydrolysis is a chemical reaction in which a water molecule breaks the amide bond linking two amino acids.[1][2] In the case of Alanyllysine, this means the cleavage of the bond between the Alanine and Lysine residues, resulting in the formation of two separate amino acids. This process is thermodynamically favorable but kinetically very slow under physiological conditions, with a half-life estimated to be between 350 and 600 years per bond at 25°C.[1]

However, this reaction can be significantly accelerated by catalysts. The primary catalysts in a laboratory or storage setting are hydronium ions (H₃O⁺) under acidic conditions or hydroxide ions (OH⁻) under basic conditions.[3][4][5] Therefore, controlling the pH of your solution is the most critical factor in preventing unwanted degradation of Alanyllysine.

Figure 1: General schematic of Alanyllysine hydrolysis.

Q2: What are the primary factors that accelerate the hydrolysis of Alanyllysine during storage?

A: Several environmental factors can significantly increase the rate of peptide bond hydrolysis. Understanding and controlling these is key to maintaining the stability of your Alanyllysine samples.

  • pH: This is the most critical factor. Both highly acidic and alkaline conditions catalyze hydrolysis.[5][6] The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range. For many peptides, a pH between 5 and 6 is optimal for stability in solution.[7][8]

  • Temperature: The rate of chemical reactions, including hydrolysis, increases exponentially with temperature.[6][9] Storing samples at elevated temperatures, even room temperature, will accelerate degradation compared to refrigerated or frozen conditions.[10] The relationship between temperature and reaction rate is often described by the Arrhenius equation, which highlights that even a 10°C increase can double or triple the degradation rate.[11]

  • Moisture: As water is a reactant in the hydrolysis reaction, its presence is essential for degradation to occur.[1][12] This is particularly relevant for lyophilized (freeze-dried) powders, which are highly stable due to the absence of water.[13] Exposure of lyophilized powder to atmospheric humidity can lead to clumping and degradation over time.[10][14]

Q3: How should I store my lyophilized Alanyllysine powder for maximum long-term stability?

A: Lyophilized peptides are significantly more stable than their counterparts in solution because the lack of water prevents hydrolysis.[15] To maximize the shelf-life of your Alanyllysine powder, follow these guidelines:

ParameterRecommendationRationale
Temperature -20°C or -80°C [7][10][16]Dramatically slows down all potential chemical degradation pathways. -80°C is preferred for very long-term storage (years).[10][16]
Environment Dry / Desiccated Prevents the absorption of atmospheric moisture, which can initiate hydrolysis.[10][14] Store in a tightly sealed container, ideally with a desiccant.
Light Protect from Light Although hydrolysis is the primary concern, some amino acids can be susceptible to photodegradation. Storing in an opaque container or in the dark is a best practice.[6][10]
Handling Equilibrate to Room Temp Before opening, always allow the vial to warm to room temperature. This prevents condensation of moisture from the air onto the cold peptide powder.[7][8]
Q4: I need to prepare an Alanyllysine solution. What are the optimal pH and buffer conditions to minimize hydrolysis?

A: Preparing a stable aqueous solution requires careful selection of pH and buffering agents. The primary goal is to maintain a pH where the rate of hydrolysis is at its minimum.

Optimal pH: For most peptides, the optimal pH for stability is between 5.0 and 6.5 .[7][8] This range avoids the regions of significant acid-catalyzed (pH < 4) and base-catalyzed (pH > 7) hydrolysis.[4][17]

Buffer Selection: The choice of buffer is also important. You should use a buffer system that has a pKa close to your target pH to ensure adequate buffering capacity.

Buffer SystempKaRecommended pH RangeConsiderations
Acetate 4.764.0 - 5.6Commonly used and generally compatible with many assays.
Citrate 3.13, 4.76, 6.403.0 - 6.2Provides good buffering capacity over a broad range but can chelate metal ions, which may or may not be desirable.
Phosphate 2.15, 7.20, 12.355.8 - 8.0Widely used, but phosphate can sometimes accelerate degradation in specific peptides. Use with caution and confirm compatibility.[12]
Histidine 6.045.5 - 6.5Often an excellent choice for stabilizing protein and peptide formulations.[18]

Recommendation: Start with a 10-50 mM Acetate or Histidine buffer at pH 5.5 . This provides a robust starting point for minimizing hydrolysis of Alanyllysine in solution.

Q5: What is the impact of storage temperature on my Alanyllysine solution, and what about freeze-thaw cycles?

A: Temperature has a profound impact on the stability of peptides in solution.[9]

  • Short-Term Storage (Days to Weeks): Store at 2-8°C . This will significantly slow hydrolysis compared to room temperature.

  • Long-Term Storage (Weeks to Months): Store at -20°C or -80°C .[7] Freezing the solution effectively halts molecular motion and prevents hydrolysis.

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are detrimental to peptide stability and should be avoided.[7] This is because:

  • Ice Crystal Formation: The formation and melting of ice crystals can exert mechanical stress on the peptide.

  • pH Shifts: As water freezes, solutes like buffer salts can become concentrated in the unfrozen liquid phase, leading to drastic shifts in pH that can accelerate degradation.[15]

The Solution: Aliquoting The best practice is to divide your stock solution into smaller, single-use aliquots.[7][8] Store these aliquots at -20°C or -80°C. When you need to perform an experiment, you can thaw a single aliquot without subjecting the entire stock to a freeze-thaw cycle.

Q6: Are there any excipients or additives that can further stabilize Alanyllysine in solution?

A: Yes, formulation science offers several excipients that can enhance peptide stability.[3][19] These are often used in pharmaceutical preparations to ensure a long shelf-life.

Excipient ClassExamplesMechanism of Action
Polyols / Sugars Mannitol, Sucrose, TrehaloseThese agents are preferentially excluded from the peptide's surface, which favors a more compact, stable conformation. They also act as cryoprotectants during freezing.[12][18][20]
Amino Acids Glycine, Arginine, ProlineCan act as general stabilizers and aggregation inhibitors.[18] Lysine itself has been shown to enhance the stability of other molecules.[21][22][23]
Surfactants Polysorbate 20/80Primarily used to prevent aggregation and adsorption to container surfaces, which can be a secondary stability issue.[20]

Recommendation: For enhanced stability, especially if freeze-drying a formulated solution, consider adding a lyoprotectant like 5% (w/v) Mannitol or Sucrose to your buffered Alanyllysine solution.

Q7: How can I detect and quantify the hydrolysis of my Alanyllysine sample?

A: A robust analytical method is essential to assess the stability of your peptide. The gold standard for quantifying peptide degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[24][25]

Principle: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. Intact Alanyllysine will have a different retention time than its hydrolysis products, Alanine and Lysine. By monitoring the decrease in the area of the Alanyllysine peak and the corresponding increase in the product peaks over time, you can accurately quantify the rate of degradation.[24][26]

ParameterTypical ConditionPurpose
Column C18, 3.5-5 µm particle sizeStandard stationary phase for separating peptides and amino acids.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and provide ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent to elute the components.
Gradient 0% to 30% B over 20 minutesA shallow gradient is typically needed to resolve the hydrophilic peptide from its even more hydrophilic amino acid products.
Detection UV at 214 nm or 220 nmWavelengths where the peptide bond absorbs light.
Confirmation Mass Spectrometry (LC-MS)Confirms the identity of the peaks corresponding to Alanyllysine, Alanine, and Lysine.[26][27]
Q8: Can you provide a step-by-step protocol for conducting a stability study on an Alanyllysine solution?

A: Absolutely. A well-designed stability study is the ultimate way to validate your storage conditions. This protocol outlines a forced degradation study, which uses accelerated conditions to predict long-term stability.

Stability_Workflow Experimental Workflow for Alanyllysine Stability Study prep Step 1: Sample Preparation Prepare Alanyllysine in test buffers (e.g., pH 4, 5.5, 7.5) t0 Step 2: Time Zero (T0) Analysis Analyze all samples immediately via validated RP-HPLC method. prep->t0 storage Step 3: Incubation Store aliquots at different temperatures: -20°C (Control), 4°C (Recommended), 40°C (Accelerated) t0->storage t1 T1 (e.g., 7 days) storage->t1 t2 T2 (e.g., 14 days) t3 T3 (e.g., 30 days) analysis Step 5: Data Analysis Quantify % remaining Alanyllysine at each time point for each condition. t3->analysis conclusion Step 6: Conclusion Determine optimal storage condition (pH, Temp) that shows minimal degradation. analysis->conclusion

Figure 2: Workflow for an Alanyllysine stability assessment.

Detailed Protocol:

  • Preparation (Step 1):

    • Prepare three separate stock solutions of Alanyllysine (e.g., at 1 mg/mL) in different buffers. For example:

      • Buffer A: 50 mM Acetate, pH 4.0

      • Buffer B: 50 mM Histidine, pH 5.5 (Hypothesized Optimum)

      • Buffer C: 50 mM Phosphate, pH 7.5

    • Filter each solution through a 0.22 µm sterile filter.

  • Initial Analysis (Step 2):

    • Immediately after preparation, inject each solution onto your calibrated RP-HPLC system.

    • Record the peak area of the intact Alanyllysine. This is your 100% reference point for T=0.

  • Storage & Incubation (Step 3):

    • Dispense each buffer solution into multiple, small, tightly-capped vials (aliquots).

    • Place sets of aliquots for each buffer into three separate, temperature-controlled environments:

      • -20°C (long-term control)

      • 4°C (recommended condition)

      • 40°C (accelerated condition)

  • Time-Point Analysis (Step 4):

    • At predefined intervals (e.g., Day 3, Day 7, Day 14, Day 30), remove one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and all samples to reach room temperature.

    • Analyze each sample by RP-HPLC using the exact same method as the T=0 analysis.

  • Data Analysis & Interpretation (Step 5 & 6):

    • For each time point and condition, calculate the percentage of intact Alanyllysine remaining relative to its T=0 peak area.

    • Plot "% Alanyllysine Remaining" vs. "Time" for each condition.

    • The condition (combination of buffer pH and temperature) that shows the flattest line (least degradation) is the optimal storage condition for your Alanyllysine solution. You will likely observe rapid degradation at 40°C, especially at pH 4.0 and 7.5, while the sample at pH 5.5 stored at 4°C or -20°C should remain highly stable.

References
  • Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed. vertexaisearch.cloud.google.com.
  • Peptide Stability and Potential Degradation Pathways - MilliporeSigma. vertexaisearch.cloud.google.com.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. vertexaisearch.cloud.google.com.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. vertexaisearch.cloud.google.com.
  • Thermal decomposition kinetics of protonated peptides and peptide dimers, and comparison with surface-induced dissociation - OSU Chemistry. vertexaisearch.cloud.google.com.
  • Peptides as functional excipients for drug delivery. vertexaisearch.cloud.google.com.
  • Peptide Stability in Formulations | R&D Guide for Success. vertexaisearch.cloud.google.com.
  • Use of excipients to control aggregation in peptide and protein formulations - ResearchG
  • Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech. vertexaisearch.cloud.google.com.
  • Stability Problem of Peptide and Prevention in clinics - ChatSlide. vertexaisearch.cloud.google.com.
  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC - NIH. vertexaisearch.cloud.google.com.
  • CHAPTER 10: Stability of Bioactive Peptides During Processing - Books. vertexaisearch.cloud.google.com.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchG
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - Neurelis. vertexaisearch.cloud.google.com.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. vertexaisearch.cloud.google.com.
  • Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients - Taylor & Francis. vertexaisearch.cloud.google.com.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. vertexaisearch.cloud.google.com.
  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. vertexaisearch.cloud.google.com.
  • How to Store Peptides | Best Practices for Researchers. vertexaisearch.cloud.google.com.
  • Storage and Handling Synthetic Peptides - Sigma-Aldrich. vertexaisearch.cloud.google.com.
  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. vertexaisearch.cloud.google.com.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011 - Thermo Fisher Scientific. vertexaisearch.cloud.google.com.
  • Peptide Handling, dissolution & Storage - NIBSC. vertexaisearch.cloud.google.com.
  • Peptide solubility and storage - AltaBioscience. vertexaisearch.cloud.google.com.
  • Peptide handling & storage guidelines - How to store a peptide?. vertexaisearch.cloud.google.com.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. vertexaisearch.cloud.google.com.
  • Peptide Degradation - Mass Analytica. vertexaisearch.cloud.google.com.
  • Mechanism for Peptide Bond Solvolysis in 98% w/w Concentrated Sulfuric Acid - PMC. vertexaisearch.cloud.google.com.
  • Effects of lysine substitution on stability of polyalanine alpha-helix - PubMed. vertexaisearch.cloud.google.com.
  • Fibril Nucleation Kinetics of a Pharmaceutical Peptide: The Role of Conformation Stability, Formulation Factors, and Temperature Effect - ACS Public
  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. vertexaisearch.cloud.google.com.
  • Heat-induced degradation of fibrils: Exponential vs logistic kinetics - AIP Publishing. vertexaisearch.cloud.google.com.
  • Exploring atomistic details of pH-dependent peptide folding - PNAS. vertexaisearch.cloud.google.com.
  • EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION - ResearchG
  • Peptide bond - Wikipedia. vertexaisearch.cloud.google.com.
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  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC. vertexaisearch.cloud.google.com.
  • EP2102227B1 - Method of hydrolysis of peptide bond - Google P
  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. vertexaisearch.cloud.google.com.
  • 2.11: Peptide Hydrolysis - Chemistry LibreTexts. vertexaisearch.cloud.google.com.
  • Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed. vertexaisearch.cloud.google.com.
  • Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC. vertexaisearch.cloud.google.com.
  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product - ResearchG

Sources

Technical Support Center: Strategies for Removing Excess HCl from Alanyllysine Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of excess hydrochloric acid (HCl) from preparations of the dipeptide Alanyllysine. Our goal is to equip you with the scientific principles and practical protocols necessary to ensure the purity and stability of your peptide for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about handling Alanyllysine hydrochloride.

Q1: Why is my Alanyllysine preparation supplied as a hydrochloride salt?

During solid-phase peptide synthesis (SPPS), acidic reagents are frequently used to cleave protecting groups from amino acids. For instance, the t-butyloxycarbonyl (Boc) group, a common protecting agent for the amine function, is removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This process leaves the free amino groups on the peptide (the N-terminal alanine and the lysine side-chain) protonated, forming salts with the corresponding acid's counter-ion (e.g., Cl⁻). This salt form often enhances the stability and solubility of the lyophilized peptide powder.

Q2: What experimental problems can excess or residual HCl cause?

The presence of unmanaged HCl, either as a free acid or as a counter-ion, can significantly impact experimental outcomes:

  • Biological Assays: Excess acid can drastically lower the pH of your experimental medium, potentially altering protein conformation, enzymatic activity, or even causing cytotoxicity in cell-based assays.[2]

  • Peptide Conformation: The pH of a peptide solution is a critical determinant of its secondary structure and aggregation state.[2]

  • Analytical Techniques: High concentrations of HCl or its salt form can interfere with certain analytical methods. For example, strong infrared absorption from TFA (a similar acidic counter-ion) can obscure the amide I band used for secondary structure analysis, necessitating its removal.[3]

  • Quantitative Accuracy: The mass of the hydrochloride counter-ions contributes to the total weight of the peptide powder. Failing to account for this leads to inaccurate concentration calculations. The net peptide content is often only 50-90% of the total mass.[4]

Q3: What is the difference between removing free HCl and performing a counter-ion exchange?

This is a crucial distinction.

  • Removing Free HCl: This refers to eliminating residual, unbound hydrochloric acid from your peptide preparation. Since HCl is volatile, this can often be achieved through methods like lyophilization or vacuum drying.[5]

  • Counter-Ion Exchange: This is a more involved process to replace the chloride ions (Cl⁻) that are electrostatically bound to the protonated amino groups (–NH₃⁺) of Alanyllysine. This is necessary when the presence of chloride itself is undesirable. This typically requires chemical or chromatographic methods, such as ion-exchange chromatography, to swap the chloride for a more biocompatible ion like acetate.[6][7]

Q4: How can I confirm that the HCl has been successfully removed?

A multi-step validation process is recommended:

  • pH Measurement: The most straightforward check. Dissolve a small, weighed amount of the final product in neutral, unbuffered water. The pH should be close to neutral (around 7.0-7.5) if the free acid and hydrochloride salt have been effectively removed or neutralized.

  • Chloride Quantification: For rigorous confirmation, the chloride content can be measured directly. Ion chromatography is a highly sensitive and accurate method for this purpose.[8][9] Alternatively, titration with silver nitrate can determine the halide content.[10]

  • Purity and Identity Confirmation: Use Reverse-Phase HPLC (RP-HPLC) to assess the purity of the Alanyllysine and ensure no degradation occurred during the removal process. Mass Spectrometry (MS) should be used to confirm the molecular weight of the final product, which will differ between the free base, hydrochloride salt, and acetate salt forms.

Section 2: Method Selection Guide

Choosing the right strategy depends on your specific experimental needs, including the required final purity, the scale of your preparation, and the equipment available.

Decision-Making Workflow

The following diagram provides a logical path to selecting the most appropriate method.

MethodSelection cluster_methods Primary Methods start What is the goal? q1 Is the goal to remove free HCl or perform a counter-ion exchange? start->q1 free_hcl Remove Free HCl q1->free_hcl Free HCl ion_exchange_goal Counter-Ion Exchange (e.g., to Acetate form) q1->ion_exchange_goal Ion Exchange q2 Is an acid-resistant lyophilizer available? free_hcl->q2 neutralization Neutralization & Desalting ion_exchange_goal->neutralization Alternative Method iex Protocol 2: Ion-Exchange Chromatography ion_exchange_goal->iex Highest Purity Needed recrystallization Recrystallization q2->recrystallization No lyophilization Protocol 1: Repeated Lyophilization q2->lyophilization Yes

Caption: Decision tree for selecting an HCl removal method.

Comparison of Core Strategies
MethodPrincipleProsConsBest For
Lyophilization Sublimation of volatile HCl under vacuum.Simple, requires minimal reagents.May require multiple cycles; high acid concentrations can damage equipment[11]; primarily removes free HCl.Removing trace to moderate amounts of free HCl.
Ion-Exchange (IEX) Separation based on charge; allows for counter-ion exchange.High resolution and purity; can definitively exchange Cl⁻ for another ion (e.g., acetate)[12][13]; scalable.More complex setup; requires method development; potential for sample loss.Achieving high purity and performing definitive counter-ion exchange.
Recrystallization Differential solubility of the peptide salt and impurities in a solvent system.Can yield very pure crystalline material; effective for removing various impurities.Highly dependent on finding the correct solvent system; can have low recovery.[14]Purifying solid material when a suitable solvent system is known.
Neutralization Addition of a base to neutralize HCl, followed by removal of the resulting salt.Conceptually simple.Introduces a new salt that must be removed; desalting small peptides is inefficient; risk of peptide degradation at high pH.Quick pH adjustment when subsequent purification (e.g., IEX) is planned.

Section 3: Troubleshooting Guides & In-Depth Protocols

Protocol 1: Repeated Lyophilization for Free HCl Removal

Guiding Question: How can I use lyophilization to remove residual free HCl from my Alanyllysine sample?

Principle: This method leverages the high volatility of HCl. By dissolving the peptide in pure water and freeze-drying, the water and free HCl are removed via sublimation, leaving the peptide salt behind. Repeating the cycle helps remove progressively more HCl. This procedure is adapted from established methods for exchanging peptide counter-ions.[7][8]

Experimental Protocol
  • Dissolution: Dissolve the Alanyllysine·HCl powder in deionized, sterile water at a concentration of approximately 1-2 mg/mL.[7]

  • Pre-Freezing: Aliquot the solution into appropriate lyophilization vials. Snap-freeze the vials rapidly using a dry ice/ethanol bath or liquid nitrogen. Rapid freezing creates small ice crystals, which facilitates more efficient sublimation.[15]

  • Primary Drying (Sublimation): Place the frozen vials in a lyophilizer chamber. Apply a deep vacuum (e.g., <0.1 mbar) and set the shelf temperature to a low value (e.g., -20°C) to begin sublimation.[15]

  • Secondary Drying (Desorption): After all visible ice has sublimed, gradually increase the shelf temperature to remove residual bound water.

  • Repeat: Re-dissolve the lyophilized powder in fresh deionized water and repeat the freeze-drying cycle (Steps 1-4) at least two more times to ensure thorough removal of volatile acid.[7]

Workflow Diagram

LyophilizationWorkflow start Alanyllysine·HCl Powder dissolve Dissolve in Deionized H₂O start->dissolve freeze Snap-Freeze (Liquid N₂) dissolve->freeze lyophilize Lyophilize (Vacuum + Temp) freeze->lyophilize check Check pH & Chloride Content lyophilize->check repeat Repeat Cycle (2-3x) check->repeat Incomplete end Purified Alanyllysine·HCl check->end Complete repeat->dissolve

Caption: Workflow for removing free HCl via lyophilization.

Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Product is still acidic after 3 cycles. 1. High initial HCl concentration. 2. Inefficient sublimation.1. Perform additional lyophilization cycles. 2. Ensure a deep vacuum is maintained and that the product remained frozen during primary drying.
Final product is an oil or gum, not a fluffy powder. 1. Incomplete drying (residual water). 2. Presence of non-volatile impurities.1. Extend the secondary drying phase. 2. Consider an alternative purification method like IEX to remove the impurities.
Low peptide recovery. Physical loss of fluffy powder during handling or due to high vacuum ("fly-away").Handle vials carefully. Use porous vial caps (e.g., stoppers in the open position) to prevent powder from being pulled into the vacuum pump.
Protocol 2: Ion-Exchange Chromatography (IEX) for Counter-Ion Exchange

Guiding Question: How do I use IEX to replace chloride with acetate in my Alanyllysine preparation?

Principle: This protocol uses a strong anion-exchange resin. The resin is pre-charged with acetate ions. When the Alanyllysine·HCl solution is passed through the column, the chloride ions have a stronger affinity for the positively charged resin than the acetate ions, displacing them. The protonated Alanyllysine (positively charged) does not bind to the anion-exchange resin and elutes through, now paired with the released acetate ions. This is a standard technique for peptide purification and counter-ion exchange.[8][13][16]

Experimental Protocol
  • Resin Preparation:

    • Select a strong anion-exchange (SAX) resin (e.g., a quaternary ammonium-based resin).

    • Pack a column with the resin.

    • Equilibrate the column by washing with several column volumes of a high concentration salt solution (e.g., 1 M Sodium Acetate) to fully charge the resin with acetate ions.

    • Wash the column thoroughly with deionized water until the conductivity and pH of the eluate match that of pure water. This removes excess sodium acetate.[8]

  • Sample Preparation & Loading:

    • Dissolve the Alanyllysine·HCl in deionized water at a known concentration (e.g., 5-10 mg/mL).

    • Load the solution onto the equilibrated SAX column. The total amount of chloride loaded should not exceed the column's capacity.

  • Elution & Collection:

    • Elute the column with deionized water. The Alanyllysine·Acetate will flow through as it does not bind to the resin.

    • Collect fractions and monitor the eluate using UV absorbance at ~214 nm to detect the peptide bond.

  • Pooling & Lyophilization:

    • Pool the peptide-containing fractions.

    • Confirm the absence of chloride in the pooled fractions using a qualitative silver nitrate test or ion chromatography.

    • Lyophilize the pooled solution to obtain the final Alanyllysine·Acetate powder.

Workflow Diagram

IEXWorkflow cluster_prep Column Preparation cluster_run Chromatography cluster_post Post-Processing prep1 Pack SAX Resin prep2 Charge with 1M Sodium Acetate prep1->prep2 prep3 Wash with H₂O to Neutral prep2->prep3 load Load Alanyllysine·HCl Sample prep3->load elute Elute with H₂O load->elute collect Collect Fractions (Monitor at 214 nm) elute->collect pool Pool Peptide Fractions collect->pool validate Validate: No Chloride pool->validate lyo Lyophilize validate->lyo final Alanyllysine·Acetate Product lyo->final

Caption: Workflow for counter-ion exchange using IEX.

Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Peptide Recovery. 1. Peptide precipitated on the column. 2. Non-specific hydrophobic interactions with the resin matrix.1. Ensure the pH of the loading solution is appropriate to maintain peptide solubility. 2. Use a resin with a more hydrophilic backbone (e.g., agarose-based).[13]
Residual Chloride Detected in Product. 1. Column capacity was exceeded. 2. Inefficient washing during resin preparation.1. Reduce the amount of sample loaded or use a larger column. 2. Ensure the column is washed until conductivity is at baseline before loading the sample.
Final product pH is basic. The resin was not fully washed to neutral after charging with the basic acetate salt solution.Extend the water wash step during resin preparation (Step 1) and monitor the eluate pH until it is neutral.

Section 4: References

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Mateu, M. G., et al. (2001). Influence of lysine content and pH on the stability of alanine-based copolypeptides. Biopolymers, 58(3), 235-46. Retrieved from [Link]

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Various Authors. (2013, October 22). How to get rid of 6N HCl from protein sample? ResearchGate. Retrieved from [Link]

  • Various Authors. (2011, October 14). Synthetic chemists: getting rid of HCl? Reddit. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Zhang, H., et al. (2025, January 9). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. Foods. Retrieved from [Link]

  • Darrington, R., et al. (2018, December 4). How should I remove excess HCl from sample hydrolysate before HPLC? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Tuma, R., et al. (1997). Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Biochemical and Biophysical Research Communications, 234(3), 693-6. Retrieved from [Link]

  • Howe, E. E. (1962). Process for purifying lysine. U.S. Patent 3,036,125. Retrieved from

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. Retrieved from [Link]

  • Isom, D. G., et al. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5250-5. Retrieved from [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Various Authors. (2021, July 28). The best solvant for for dipeptide recrystallization? ResearchGate. Retrieved from [Link]

  • Ananda, K., & Gundu Rao, C. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 40B, 607-611. Retrieved from [Link]

  • BioPharmaSpec. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

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Validation & Comparative

Comparative 1H-NMR Profiling: Alanyllysine HCl vs. Free Base and Sequence Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-NMR Spectral Assignment and Validation of Alanyllysine Hydrogen Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide synthesis and metabolomics, the precise characterization of dipeptides is often complicated by sequence isomerism and pH-dependent chemical shift instability. Alanyllysine hydrochloride (H-Ala-Lys-OH·HCl) represents the stabilized salt form of the dipeptide, offering superior spectral resolution and handling properties compared to its free base counterpart.

This guide provides a technical comparison of Alanyllysine HCl against its alternatives, supported by a validated 1H-NMR assignment protocol. The data presented here establishes the HCl salt as the "Gold Standard" for analytical characterization due to protonation-locked chemical shifts and enhanced aqueous solubility.

Part 1: Structural Context & Comparative Analysis

The primary challenge in validating Alanyllysine is distinguishing it from its sequence isomer, Lysylalanine (Lys-Ala) , and maintaining spectral consistency against pH fluctuations common with the Free Base form.

Table 1: Comparative Performance Matrix
FeatureAlanyllysine HCl (Recommended) Alanyllysine (Free Base)Lysylalanine (Sequence Isomer)
State Crystalline Solid (Stable)Hygroscopic Powder/OilCrystalline Solid
Solubility (D₂O) High (>50 mg/mL)Moderate (pH dependent)High
Spectral Stability High: Amine protonation (

) locks chemical shifts.
Low: Shifts drift with concentration and atmospheric

absorption.
High: (If HCl salt)
Key NMR Differentiator Ala-CH₃ (N-term): ~1.50 ppmLys-Hε: ~3.00 ppmBroadened signals due to proton exchange.Ala-CH₃ (C-term): ~1.35 ppmLys-Hα: Distinct downfield shift.
Storage Ambient/Desiccated-20°C (Prone to degradation)Ambient/Desiccated

Technical Insight: The HCl salt form ensures that both the N-terminal amine and the Lysine


-amine are fully protonated (

). This eliminates the broadening of signals caused by intermediate exchange rates often seen in the free base form [1].
Part 2: Experimental Protocol (Self-Validating System)

To replicate the assignments below, follow this standardized protocol designed to minimize solvent suppression artifacts and maximize resolution.

Reagents & Equipment[1][2][3]
  • Analyte: Alanyllysine HCl (>98% purity).

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4) or DSS.

  • Field Strength: ≥ 400 MHz (600 MHz recommended for clear splitting).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of Alanyllysine HCl in 600 µL of

    
    .
    
  • pH Check: Ensure apparent pH is acidic to neutral (pH ~3-6) to maintain protonation. Do not buffer with phosphate if acquiring 13C, as it may induce salt precipitation or heating effects.

  • Acquisition (1D 1H):

    • Pulse Program: zg30 or zgpr (with presaturation if water peak is high).

    • Scans: 16–64.

    • Relaxation Delay (D1): 1.0–2.0 s.

  • Acquisition (2D COSY): Essential for validating the spin system connectivity (see Part 4).

Part 3: Spectral Assignment & Data

The following assignments are specific to the HCl salt form in


 relative to TSP (0.00 ppm). The dipeptide consists of two distinct spin systems: the Alanine system (N-terminal) and the Lysine system (C-terminal).
Table 2: 1H-NMR Chemical Shift Assignment (Alanyllysine HCl)
ResiduePositionAtomShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)
Alanine N-Terminus

-CH₃
1.50 Doublet (d)3H~7.2
Alanine N-Terminus

-CH
4.12 Quartet (q)1H~7.2
Lysine C-Terminus

-CH
4.28 dd / m1HComplex
Lysine Side Chain

-CH₂
1.85 Multiplet (m)2H-
Lysine Side Chain

-CH₂
1.71 Multiplet (m)2H-
Lysine Side Chain

-CH₂
1.48 Multiplet (m)2HOverlaps w/ Ala-Me
Lysine Side Chain

-CH₂
3.02 Triplet (t)2H~7.5

Note: Values are representative of the HCl salt. Shifts may vary ±0.05 ppm depending on exact concentration and temperature (298K standard). [2, 3]

Part 4: Validation Logic (The "Why")

To confirm the identity of Alanyllysine HCl and rule out the Lysylalanine isomer, you must validate the Spin Systems using COSY (Correlation Spectroscopy).

  • The Alanine Track:

    • Identify the doublet at 1.50 ppm (

      
      -CH₃).
      
    • Validation: In the COSY spectrum, this doublet must show a strong cross-peak only to the quartet at ~4.12 ppm (

      
      -CH). This confirms the isolated 
      
      
      
      spin system of Alanine.
    • Differentiation: If this were Lysylalanine (Ala at C-term), the Methyl doublet would shift upfield (closer to 1.35 ppm) and the

      
      -CH would shift significantly due to the proximity to the carboxylate rather than the amine [4].
      
  • The Lysine Track:

    • Identify the triplet at 3.02 ppm (

      
      -CH₂). This is the "anchor" signal for Lysine.
      
    • Validation: Trace the connectivity:

      
      .
      
    • The Lysine

      
      -CH (~4.28 ppm) is downfield of the Alanine 
      
      
      
      -CH in this specific sequence due to the amide bond deshielding effect.
Part 5: Visualization
Diagram 1: Analytical Workflow

This flowchart illustrates the decision-making process for validating the salt form.

G Start Sample: Unknown Dipeptide Salt Solubility Dissolve in D2O (Check pH ~4-6) Start->Solubility Acquisition Acquire 1H NMR (TSP Reference) Solubility->Acquisition CheckMethyl Check Methyl Region (1.3 - 1.6 ppm) Acquisition->CheckMethyl AlaLys Doublet @ ~1.50 ppm (N-Term Ala) CheckMethyl->AlaLys Downfield Shift LysAla Doublet @ ~1.35 ppm (C-Term Ala) CheckMethyl->LysAla Upfield Shift COSY Run 2D COSY Verify Spin Systems AlaLys->COSY Final Confirmed: Alanyllysine HCl COSY->Final

Caption: Analytical workflow for distinguishing Alanyllysine HCl from sequence isomers using 1H-NMR marker signals.

Diagram 2: Molecular Connectivity & Spin Systems

This diagram visualizes the two distinct spin systems separated by the peptide bond, which breaks the scalar coupling.

Molecule cluster_0 Alanine Spin System (N-Term) cluster_1 Lysine Spin System (C-Term) Ala_Me β-CH3 (1.50) Ala_Alpha α-CH (4.12) Ala_Me->Ala_Alpha COSY J~7Hz PeptideBond Peptide Bond (No Coupling) Ala_Alpha->PeptideBond Lys_Alpha α-CH (4.28) PeptideBond->Lys_Alpha Lys_Beta β-CH2 (1.85) Lys_Alpha->Lys_Beta Lys_Gamma γ-CH2 (1.48) Lys_Beta->Lys_Gamma Lys_Delta δ-CH2 (1.71) Lys_Gamma->Lys_Delta Lys_Epsilon ε-CH2 (3.02) Lys_Delta->Lys_Epsilon

Caption: Visualization of the scalar coupling networks. The peptide bond interrupts the spin system, requiring NOESY or HMBC for inter-residue connectivity.

References
  • Baseclick. (2024). L-lysine hydrochloride for Research: Stability and Solubility Advantages. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). Entry bmse000043: L-Lysine Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2024). Metabolite: L-Alanyl-L-lysine (HMDB0000182 - Related Structures). Retrieved from [Link][2]

  • Pendidikan Kimia. (2023). Dipeptide Structural Analysis Using Two-Dimensional NMR: Sequence Isomerism Effects. Retrieved from [Link]

Sources

LC-MS validation standards for Alanyllysine--hydrogen chloride (1/1)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Applications

Part 1: Executive Technical Synthesis

Alanyllysine hydrochloride (Ala-Lys HCl) is the salt form of the dipeptide L-Alanyl-L-Lysine. While often overlooked as a simple reagent, its validation is critical in two high-stakes fields: nutrition science (as a marker for heat-induced protein degradation via the Maillard reaction) and pharmaceutical transport studies (as a specific substrate for the PEPT1 transporter).

This guide deviates from standard "recipe-style" protocols to address the specific instability and polarity challenges of dipeptides. We compare the performance of the HCl salt against its free-base counterpart and evaluate standardization strategies (External vs. Internal Standards) to ensure regulatory compliance (FDA/EMA).

The Core Advantage: Why the Hydrochloride Salt?

The choice of the HCl salt (1:1) over the zwitterionic free base is not arbitrary. It is a causality-driven decision for LC-MS workflows:

  • Protonation State Control: The HCl form ensures the amine groups are pre-protonated, enhancing solubility in the aqueous-organic mixtures required for stock solutions.

  • Long-Term Stability: The free base is hygroscopic and prone to auto-hydrolysis or cyclization (diketopiperazine formation) in solution. The crystal lattice energy of the HCl salt significantly retards this degradation, providing a stable reference material for >12 months when stored correctly.

Part 2: Strategic Method Development (Expertise & Experience)

The most common failure mode in Ala-Lys analysis is the misuse of Reversed-Phase (C18) chromatography.

The Polarity Trap: HILIC vs. C18

Ala-Lys is highly polar (logP ≈ -2.5). On a standard C18 column, it elutes in the void volume (


), where ion suppression from salts and non-retained matrix components is highest.
  • The Amateur Approach: Using C18 with ion-pairing agents (e.g., TFA, Heptafluorobutyric acid).

    • Result: Retention improves, but TFA causes severe signal suppression in MS (up to 90% loss of sensitivity) and contaminates the source.

  • The Expert Approach: Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

    • Result: The acetonitrile-rich mobile phase enhances ESI desolvation efficiency (increasing sensitivity by 5-10x) and retains Ala-Lys well away from the suppression zone.

Diagram 1: The Self-Validating Method Development Workflow

This decision logic ensures that the method is robust before validation begins.

MethodWorkflow Start Start: Ala-Lys HCl Standard Solubility Solubility Check (Water/ACN 50:50) Start->Solubility ColumnSelect Column Selection: Zwitterionic HILIC Solubility->ColumnSelect Polarity High MobilePhase Mobile Phase: ACN/Buffer (pH 3-4) ColumnSelect->MobilePhase MS_Opt MS Optimization: Transition 218 -> 84 MobilePhase->MS_Opt SST System Suitability Test (SST) MS_Opt->SST SST->Start Fail (CV > 5%)

Caption: Logical workflow for establishing a robust Ala-Lys LC-MS method. Note the critical feedback loop at the System Suitability Test (SST).

Part 3: Comparative Performance Analysis

This section objectively compares the use of Ala-Lys HCl against alternative strategies for quantification.

Table 1: Validation Standard Performance Matrix
FeatureAla-Lys HCl (Target) Ala-Lys Free Base SIL-Ala-Lys (IS) Gly-Lys (Analog IS)
CAS Number 99316-60-26293-56-7N/A (Deuterated)997-47-7
Stock Stability High (>1 year at -20°C)Moderate (Hygroscopic)HighHigh
Solubility Excellent (Water/MeOH)Good (Water only)ExcellentExcellent
Matrix Correction Low (Requires IS)Low (Requires IS)Perfect (Co-elutes)Moderate (RT shift)
Cost Efficiency HighHighLow (Very Expensive)High
Rec. Use Primary Calibrator Not RecommendedInternal Standard Budget Internal Std
Critical Insight: The "Analog" Fallacy

Many labs use Glycyllysine (Gly-Lys) as an internal standard to save money.

  • The Risk: In HILIC mode, selectivity is driven by functional groups. The structural difference between Alanine (Methyl group) and Glycine (Hydrogen) causes a retention time shift of 0.5–1.0 minutes.

  • The Consequence: If a matrix effect (suppression zone) occurs at the Ala-Lys retention time but not at the Gly-Lys time, the internal standard will fail to correct the data, leading to inaccurate quantitation .

  • Recommendation: Use Stable Isotope Labeled (SIL) Ala-Lys (

    
     or 
    
    
    
    ) whenever possible. If cost is prohibitive, use the Method of Standard Additions rather than a structural analog.
Part 4: Detailed Experimental Protocols
1. Standard Preparation (The Foundation)
  • Stock Solution (1 mg/mL): Weigh 1.0 mg of Ala-Lys HCl. Dissolve in 1.0 mL of 0.1% Formic Acid in Water .

    • Why Acid? Prevents amine oxidation and maintains the protonated state, matching the initial mobile phase conditions.

  • Working Standard: Dilute stock with Acetonitrile (ACN) to reach 80% ACN content.

    • Why High Organic? To match the initial HILIC mobile phase. Injecting a 100% aqueous standard into a HILIC column causes "solvent mismatch," leading to peak distortion (fronting/splitting).

2. LC-MS/MS Conditions
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-5 min: 90% -> 60% B

    • 5-7 min: 60% B

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC; allow at least 3-5 mins).

3. Mass Spectrometry Parameters (ESI+)

Ala-Lys (MW 217.3) forms a singly charged protonated ion


.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
Quantifier 218.284.1 25Lysine Immonium Ion (High Intensity)
Qualifier 1 218.2147.1 18

ion (Lysine residue)
Qualifier 2 218.2129.1 30Loss of

from

Part 5: The Self-Validating System (Logic & Diagrams)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks.

Diagram 2: The Decision Tree for Routine Analysis

This logic gate prevents bad data from ever being generated.

ValidationLogic Inject Inject System Suitability (SST) Sample CheckRT Retention Time Shift < 0.1 min? Inject->CheckRT CheckArea Peak Area Precision < 5%? CheckRT->CheckArea Yes Stop STOP: Clean Source or Replace Column CheckRT->Stop No CheckCarry Blank Injection < 20% of LLOQ? CheckArea->CheckCarry Yes CheckArea->Stop No Proceed PROCEED to Sample Analysis CheckCarry->Proceed Yes CheckCarry->Stop No

Caption: Pre-run decision tree. If any SST parameter fails, the run is automatically halted to preserve samples.

Regulatory Alignment (FDA 2018)[2][3]
  • Selectivity: Demonstrate no interference at the retention time of Ala-Lys in blank matrix from at least 6 sources.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Signal must be < 20% of the LLOQ.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If the difference is >15%, a SIL-Internal Standard is mandatory .

References
  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vig, B. S., et al. (2003). Human PEPT1 pharmacokinetics and utilization of dipeptides. Journal of Pharmacology and Experimental Therapeutics.
  • Scientific Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2013). Scientific Opinion on the safety and efficacy of L-lysine monohydrochloride. EFSA Journal. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2014). Formylation of amino groups in proteins and amino acids by Maillard reaction products.

Sources

Stability comparison of Alanyllysine HCl vs Alanyllysine acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of Alanyllysine HCl vs. Alanyllysine Acetate Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Summary

For researchers and formulators selecting a salt form of the dipeptide L-Alanyl-L-Lysine (Ala-Lys) , the choice between Hydrochloride (HCl) and Acetate (AcOH) is not merely a matter of solubility, but a critical determinant of long-term stability and handling characteristics.

The Verdict:

  • Select Alanyllysine HCl for maximum solid-state stability , precise weighing (non-hygroscopic), and resistance to cyclization (diketopiperazine formation) in solution due to a lower pH environment.

  • Select Alanyllysine Acetate only when chloride ion incompatibility is a limiting factor (e.g., silver-based formulations) or when a specific pH buffering capacity (pH 4.5–5.5) is required without additional adjusters. Be prepared for significant hygroscopicity and a higher risk of degradation.

Physicochemical Properties & Salt Mechanics[1]

The stability profile of any peptide is governed by its counter-ion. For a short dipeptide like Ala-Lys, the counter-ion dictates the lattice energy in the solid state and the protonation state in solution.

Comparative Property Table
PropertyAlanyllysine HClAlanyllysine Acetate
Crystallinity High (Defined Crystal Lattice)Low (Often Amorphous/Fluffy)
Hygroscopicity Low to ModerateHigh (Deliquescent risk)
Solution pH (10 mM) ~3.0 – 4.0~4.5 – 6.0
Counter-ion Volatility Non-volatile (Cl⁻)Volatile (Acetic acid can sublime)
Primary Degradation Risk Acid Hydrolysis (at extreme temp)Diketopiperazine (DKP) Formation
Handling Free-flowing powderSticky/Clumping if exposed to air
The Hygroscopicity Factor

Alanyllysine Acetate is prone to moisture uptake. Acetate salts of small peptides often trap water within their amorphous structure, leading to "cake collapse" during storage. This absorbed water acts as a plasticizer, increasing molecular mobility and accelerating hydrolytic degradation.

  • Implication: Acetate forms require strict desiccation (storage at -20°C with silica/molecular sieves). HCl forms are more forgiving during benchtop weighing.

Critical Degradation Pathway: Diketopiperazine (DKP) Formation

The most significant stability threat to dipeptides like Ala-Lys is cyclization into a Diketopiperazine (DKP). This is an intramolecular reaction where the N-terminal amine attacks the C-terminal carbonyl, expelling water and forming a stable 6-membered ring.

Mechanism & Salt Influence[1][2]
  • The Driver: The reaction requires a nucleophilic unprotonated N-terminal amine (

    
    ).
    
  • HCl Protection: In an HCl salt, the strong acid environment ensures the N-terminus remains fully protonated (

    
    ), rendering it non-nucleophilic. The energy barrier for cyclization is significantly raised.
    
  • Acetate Vulnerability: Acetate is a weak acid. In solution, it buffers the pH closer to 5–6. As pH approaches the pKa of the N-terminal amine (typically ~8.0–9.0), the fraction of deprotonated species (

    
    ) increases, exponentially accelerating the rate of DKP formation.
    
Visualization: DKP Formation Pathway

The following diagram illustrates the cyclization risk which is higher in the Acetate form.

DKP_Formation AlaLys Linear Alanyl-Lysine (Zwitterion) Transition Nucleophilic Attack (N-term Amine -> C-term Carbonyl) AlaLys->Transition Cyclization DKP Cyclic Diketopiperazine (Degradant) Transition->DKP - H2O HCl_Cond HCl Salt Environment (pH ~3.0) N-term is NH3+ (Protected) HCl_Cond->AlaLys Inhibits Ace_Cond Acetate Salt Environment (pH ~5.5) Trace NH2 present (Reactive) Ace_Cond->AlaLys Promotes

Caption: Mechanism of Alanyllysine degradation via cyclization. The Acetate salt environment (red) facilitates the nucleophilic attack required for ring closure, whereas the HCl environment (green) inhibits it via protonation.

Experimental Validation Protocols

To confirm the stability profile for your specific application, the following self-validating experimental systems are recommended.

Protocol A: Accelerated Stress Testing (Solid State)

Objective: Determine hygroscopic stability and physical form changes.

  • Preparation: Weigh 50 mg of Ala-Lys HCl and Ala-Lys Acetate into separate open glass vials.

  • Conditioning: Place in a humidity chamber at 40°C / 75% RH (Relative Humidity).

  • Monitoring:

    • T=0, 24h, 72h: Visual inspection for deliquescence (turning into liquid).

    • Gravimetric Analysis: Measure weight gain due to water sorption.

  • Expectation: Acetate will show >10% weight gain and likely deliquesce within 72h. HCl should remain a flowable solid with <2% weight gain.

Protocol B: Solution Stability & DKP Detection (HPLC)

Objective: Quantify degradation rates in solution.

  • Sample Prep: Dissolve both salts to 10 mM in deionized water. Do not adjust pH (allow the salt to dictate the pH).

  • Incubation: Store at 25°C and 40°C for 7 days.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0% B to 20% B over 15 mins (Dipeptides and DKPs are polar).

    • Detection: UV at 214 nm (peptide bond).

  • Analysis: The DKP peak typically elutes later than the linear dipeptide due to the loss of charged termini (higher hydrophobicity).

Visualization: Experimental Workflow

Stability_Workflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Start Start: Salt Selection TGA TGA / Hygroscopicity (40°C / 75% RH) Start->TGA Dissolve Dissolve 10mM in H2O Start->Dissolve XRD X-Ray Diffraction (Check Crystallinity) TGA->XRD If solid remains pH_Check Measure Natural pH Dissolve->pH_Check Stress Incubate 40°C (7 Days) pH_Check->Stress HPLC HPLC-UV Analysis (Detect DKP Peak) Stress->HPLC Decision Select Salt Form HPLC->Decision Compare AUC%

Caption: Step-by-step workflow for validating peptide salt stability. Note that solution pH measurement is a critical checkpoint before stress testing.

References

  • AmbioPharm. (2020). Salt Form Choices in Peptide Development. Retrieved from

  • BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research. Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.

  • Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442.

  • Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Royal Society of Chemistry Advances, 9, 34573-34584.

The Analytical Fingerprint: A Comparative Guide to the Infrared Spectroscopy of Alanyl-lysine Hydrogen Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biochemical research, the precise characterization of peptides is paramount. Alanyl-lysine, a simple dipeptide, and its hydrochloride salt, represent fundamental building blocks whose structural integrity underpins the efficacy and safety of larger therapeutic molecules. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy offers a rapid, non-destructive, and cost-effective method to obtain a unique "fingerprint" of a molecule's vibrational characteristics. This guide provides an in-depth technical comparison of the IR spectroscopic signature of Alanyl-lysine hydrogen chloride against other common analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Power of Vibrational Fingerprints: An Introduction to IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretches, bends, and torsions). An IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), provides a unique pattern of absorption bands that is characteristic of the molecule's functional groups and overall structure.

For peptides like Alanyl-lysine, key diagnostic bands arise from the amide linkages, the amino acid side chains, and the charged termini. The presence of the hydrochloride salt significantly influences the spectrum, particularly the amine groups, providing a clear indication of the salt form.

Acquiring the Infrared Spectrum of Alanyl-lysine Hydrogen Chloride: A Validated Protocol

The quality and reproducibility of an IR spectrum are critically dependent on the sample preparation and data acquisition parameters. Here, we detail a robust, self-validating protocol for obtaining the FTIR spectrum of solid Alanyl-lysine hydrogen chloride using the KBr pellet transmission method. This technique is chosen for its ability to produce high-quality spectra for crystalline solids.

Experimental Workflow: From Sample Preparation to Spectral Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Alanyl-lysine HCl (1-2 mg) mix Mix Sample and KBr Intimately start->mix kbr Weigh Spectroscopic Grade KBr (100-200 mg) grind Grind KBr to a Fine Powder kbr->grind grind->mix pellet Press Mixture into a Transparent Pellet mix->pellet sample Acquire Sample Spectrum pellet->sample background Acquire Background Spectrum (Empty Chamber) subtract Background Subtraction background->subtract sample->subtract analyze Identify and Assign Key Absorption Bands subtract->analyze

Caption: Experimental workflow for obtaining the FTIR spectrum of Alanyl-lysine hydrogen chloride using the KBr pellet method.

Step-by-Step Methodology:
  • Materials and Equipment:

    • Alanyl-lysine hydrogen chloride (solid powder)

    • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.[1]

    • Agate mortar and pestle

    • Pellet press with a die

    • Fourier Transform Infrared (FTIR) spectrometer

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr matrix is transparent to infrared radiation in the mid-IR region and, when pressed, forms a solid solution with the analyte, minimizing light scattering.[2][3]

    • Weigh approximately 1-2 mg of Alanyl-lysine hydrogen chloride and 100-200 mg of dried KBr. The low sample concentration (0.5-1.0%) is crucial to ensure that the absorption bands are not saturated.[4]

    • In an agate mortar, gently grind the KBr to a fine, consistent powder. This reduces scattering and improves pellet transparency.

    • Add the Alanyl-lysine hydrogen chloride to the KBr in the mortar and mix thoroughly by gentle grinding for 1-2 minutes. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.

    • Transfer the mixture to the pellet die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and minimal moisture.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

    • Collect a background spectrum of the empty sample holder. This is a critical step to correct for instrumental and atmospheric absorptions.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum of Alanyl-lysine hydrogen chloride.

    • Identify and label the key absorption bands.

The Infrared Fingerprint of Alanyl-lysine Hydrogen Chloride: A Spectral Interpretation

While a publicly available, experimentally verified spectrum of Alanyl-lysine hydrogen chloride is not readily accessible, we can construct a highly representative fingerprint based on the well-established infrared absorptions of its constituent parts: the peptide backbone, the alanine and lysine side chains, and the effects of protonation from the hydrochloride salt.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description and Rationale
Amide A (N-H Stretch) 3300 - 3200This broad band arises from the N-H stretching vibration of the peptide bond. Its position and broadness are indicative of hydrogen bonding within the crystal lattice.
Ammonium (N-H⁺ Stretch) 3200 - 2800A very broad and strong absorption envelope characteristic of the protonated primary amine (-NH₃⁺) on the lysine side chain and the N-terminal amine due to the hydrochloride salt.[5] This often overlaps with the C-H stretching vibrations.
C-H Stretches 3000 - 2850Aliphatic C-H stretching vibrations from the alanine and lysine side chains. These often appear as sharper peaks superimposed on the broad N-H⁺ stretching band.
Amide I (C=O Stretch) 1680 - 1630Primarily due to the C=O stretching vibration of the amide group. This is one of the most sensitive bands to the secondary structure of peptides.[6]
Amide II (N-H Bend & C-N Stretch) 1580 - 1510A combination of the N-H in-plane bending and C-N stretching vibrations of the peptide bond.
Ammonium (N-H⁺ Bend) 1620 - 1560 & 1550-1500Asymmetric and symmetric bending vibrations of the -NH₃⁺ groups. These can overlap with the Amide II band.
CH₂/CH₃ Bending 1470 - 1370Scissoring and bending vibrations of the methylene and methyl groups in the alanine and lysine side chains.
Amide III 1300 - 1200A complex mix of C-N stretching and N-H bending vibrations.
Carboxylate (C=O Stretch) ~1730 (protonated) / ~1600-1550 (deprotonated)The C-terminal carboxylic acid will likely be protonated in the solid hydrochloride salt, giving a C=O stretch around 1730 cm⁻¹. If it exists in the zwitterionic form, the carboxylate stretch will be in the 1600-1550 cm⁻¹ region.

A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy provides an excellent fingerprint for identification and quality control, a comprehensive characterization of Alanyl-lysine hydrogen chloride often necessitates the use of orthogonal analytical techniques. Each method offers unique advantages and provides complementary information.

Technique Principle Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Functional groups, molecular fingerprint, secondary structure information.Rapid, non-destructive, cost-effective, applicable to solids and liquids.Not inherently quantitative without calibration, limited for complex mixtures, provides global rather than specific structural information.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a mobile and a stationary phase.[7][8]Purity, quantification, separation of isomers and impurities.[9]High resolution and sensitivity, well-established for quantitative analysis.[10]Requires a suitable chromophore for UV detection, can be time-consuming to develop methods, destructive.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[11]Molecular weight confirmation, amino acid sequence, identification of modifications.[3][12]Extremely high sensitivity and specificity, provides definitive molecular weight.[10]Can be difficult to quantify without standards, provides little information on 3D structure, can require complex sample preparation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed 3D structure in solution, conformational dynamics, sequence confirmation.[1][4][14]Provides atomic-level structural information in a native-like environment.[15]Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis, expensive instrumentation.
Logical Relationships in Analytical Strategy

analytical_strategy cluster_initial Initial Characterization cluster_detailed Detailed Analysis cluster_info Information Obtained IR IR Spectroscopy HPLC HPLC IR->HPLC Confirms bulk material before purity analysis Identity Identity & Functional Groups IR->Identity MS Mass Spectrometry MS->HPLC Identifies peaks in chromatogram MW Molecular Weight & Sequence MS->MW NMR NMR Spectroscopy HPLC->NMR Provides purified sample for structural studies Purity Purity & Quantification HPLC->Purity Structure 3D Structure & Conformation NMR->Structure

Caption: A logical workflow illustrating how different analytical techniques complement each other in the comprehensive characterization of a dipeptide.

Conclusion: An Integrated Approach to Dipeptide Characterization

The infrared spectrum of Alanyl-lysine hydrogen chloride serves as a robust and rapidly obtainable analytical fingerprint. Its characteristic absorption bands, particularly the prominent amide and ammonium salt vibrations, provide unambiguous confirmation of the dipeptide's identity and salt form. However, for the rigorous demands of drug development and fundamental research, a multi-faceted analytical strategy is indispensable. By integrating the strengths of IR spectroscopy for initial identification with the quantitative power of HPLC, the definitive mass determination of MS, and the detailed structural insights from NMR, researchers can achieve a comprehensive and validated understanding of this fundamental biomolecule. This integrated approach ensures the highest level of scientific integrity and provides the authoritative data required for regulatory submission and advanced research applications.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research.
  • Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. (2021). Food Chemistry. [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Reversed-Phase HPLC of Proteins and Peptides.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]

  • Shodex. (n.d.). Dipeptides (DE-613). Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. (1976). Biomedical Mass Spectrometry. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • The Mass Spectra of Dipeptides. (1966). Journal of the American Chemical Society. [Link]

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